Product packaging for Lithium butyrate(Cat. No.:CAS No. 21303-03-7)

Lithium butyrate

Cat. No.: B11947141
CAS No.: 21303-03-7
M. Wt: 94.1 g/mol
InChI Key: WIAVVDGWLCNNGT-UHFFFAOYSA-M
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Description

Lithium butyrate (CAS 21303-03-7) is a chemical compound with the formula C4H7LiO2 and a molecular weight of 94.04 g/mol . This reagent is exclusively for research applications and serves as a valuable tool in diverse scientific fields. In materials science and energy research, this compound is integral to studies on lithium recovery technologies. It functions as a key interlayer anion in Aluminum-Lithium Layered Double Hydroxides (AlLi-LDHs), which are advanced adsorbents designed for selective lithium extraction from complex brines containing competing cations like sodium and magnesium . In biological and metabolic research, this compound provides a combined source of lithium ions and butyrate, allowing investigators to study their interplay. Sodium butyrate has been shown to ameliorate lithium-induced cardiometabolic disturbances in preclinical models, highlighting its potential role in modulating metabolic pathways affected by lithium . Furthermore, in cell biology, studies on trophoblast differentiation reveal that sodium butyrate and lithium chloride (a GSK-3 inhibitor) exert distinct effects on cellular fate through the Wnt/β-catenin signaling pathway, demonstrating the compound's utility in dissecting complex developmental mechanisms . Thermochemical data for the solid compound includes a standard entropy (S°solid,1 bar) of approximately 173-174 J/mol·K and a constant pressure heat capacity (Cp,solid) of about 153-154 J/mol·K at 298.15 K . This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7LiO2 B11947141 Lithium butyrate CAS No. 21303-03-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21303-03-7

Molecular Formula

C4H7LiO2

Molecular Weight

94.1 g/mol

IUPAC Name

lithium;butanoate

InChI

InChI=1S/C4H8O2.Li/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

WIAVVDGWLCNNGT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCC(=O)[O-]

Origin of Product

United States

Synthesis and Preparation Methodologies for Research Applications

Fusion Methods for Lithium Salt Synthesis

Fusion methods, which involve the direct reaction of starting materials, often in a molten state or solution, are a primary route for synthesizing simple inorganic salts like lithium butyrate (B1204436).

The most direct synthesis of lithium butyrate involves the classic acid-base neutralization reaction. In this method, butyric acid (a short-chain fatty acid) is reacted with lithium hydroxide (B78521). The hydroxide ion from lithium hydroxide reacts with the acidic proton of the carboxylic acid group in butyric acid, forming water and the lithium salt, this compound. Lithium hydroxide is a versatile base used in organic synthesis for promoting reactions that require the formation of carbanions. researchgate.net The reaction can be carried out in an aqueous solution or other suitable solvents. The resulting salt is then typically isolated by evaporating the solvent. For instance, processes have been developed for preparing related compounds like lithium N-methylaminobutyrate from lithium hydroxide. google.com The synthesis of lithium hydroxide itself can be achieved by reacting lithium metal with water, a process that must be carefully controlled. youtube.com

The thermal properties of this compound are critical for its synthesis and handling. Studies on the thermophysics of metal alkanoates have provided precise data on its heat capacity and entropy over a wide range of temperatures. nist.govnist.gov For example, the constant pressure heat capacity (Cp) of solid this compound has been measured at 298.15 K (25 °C). nist.govnist.gov This data is crucial for managing the energy inputs and outputs during synthesis and for understanding the compound's stability.

The thermal decomposition of lithium salts is an important consideration. The high polarizing power of the small lithium ion (Li+) can distort the electron cloud of the anion, leading to decomposition at elevated temperatures. quora.com In the case of lithium carbonate, this results in the formation of lithium oxide and carbon dioxide. quora.com A similar principle applies to this compound, which upon heating will decompose. The binary system of this compound with lead(II) butyrate shows the formation of a complex salt that melts incongruently at 443.2 K (170.05 °C), indicating a limit to its thermal stability. acs.org

Below is a table summarizing the thermodynamic properties of lithium n-butanoate.

PropertyValueUnitsTemperature (K)Reference
Constant Pressure Heat Capacity (Cp,solid)153.40J/molK298.15 nist.gov
Constant Pressure Heat Capacity (Cp,solid)154.23J/molK298.15 nist.gov
Entropy (S°solid,1 bar)173.36J/molK nist.gov
Entropy (S°solid,1 bar)174.27J/molK nist.gov

Intermediates in Complex Material Synthesis

This compound can serve as a reactive intermediate in the synthesis of more complex materials, such as advanced ceramics and metal oxides. Its in-situ formation and subsequent decomposition are key steps in these processes.

Lithium ferrite (B1171679) (Li₀.₅Fe₂.₅O₄) is a soft magnetic material with significant applications in microwave devices. icm.edu.plswan.ac.uk While often prepared via solid-state reactions using inorganic precursors like lithium carbonate or lithium nitrate, alternative synthesis routes utilize organic precursors to achieve better homogeneity and lower processing temperatures. researchgate.netgrafiati.com For example, lithium ferrite has been prepared through the thermal decomposition of polynuclear complex compounds containing anions of organic acids such as malic, tartaric, and gluconic acid as ligands. grafiati.com

In a similar vein, a wet chemical or sol-gel method for lithium ferrite could employ butyric acid. In such a process, salts of lithium and iron would be dissolved with butyric acid. During the initial heating or drying stages, this compound would form in the precursor mixture. This ensures a highly homogeneous distribution of lithium ions within the iron-containing matrix at a molecular level, which is crucial for forming a uniform, single-phase ferrite upon final heat treatment. icm.edu.pl

During the thermolysis (thermal decomposition) stage of lithium ferrite synthesis, the this compound intermediate decomposes. This decomposition is a critical step that liberates the lithium ions to react with the iron oxide formed from the iron salt precursor. The decomposition of lithium carboxylates, by analogy to lithium carbonate, is expected to yield lithium oxide (Li₂O) and various organic byproducts from the breakdown of the butyrate anion. quora.com The specific byproducts would depend on the atmosphere (e.g., air or inert). The highly reactive, freshly formed lithium oxide can then readily react with iron oxide at temperatures lower than those required for conventional solid-state reactions, leading to the formation of the lithium ferrite spinel structure. researchgate.netmdpi.com The thermal behavior of related lithium salts shows that such decomposition processes can be either endothermic or exothermic. researchgate.net

Methods for Organic Acid Lithium Salt Preparations

Several general methodologies exist for the preparation of lithium salts of organic acids, including this compound.

One common approach is the reaction of an organolithium reagent (like n-butyllithium) with carbon dioxide. acs.org This carboxylation reaction is a well-established method for forming lithium carboxylates. acs.org

Another versatile technique is a double displacement reaction. This method involves reacting a lithium salt, such as lithium chloride or lithium sulfate, with the sodium or potassium salt of the organic acid (e.g., sodium butyrate). google.com The reaction is typically carried out in a solvent system where the resulting sodium or potassium chloride is insoluble and precipitates, allowing the desired lithium organic salt to be recovered from the solution. google.com

Direct reaction using a single or mixed solvent system is also employed. For instance, a process for preparing lithium isobutyrate-L-proline salt utilizes this technique to achieve the final product. google.com This highlights the adaptability of solvent-based methods for synthesizing complex organic lithium salts.

Single Solvent and Mixed Solvent Approaches for Lithium Organic Salts

The preparation of simple organic lithium salts, such as this compound, is commonly achieved through the neutralization of the corresponding carboxylic acid with a lithium base. The solvent system plays a critical role in the reaction kinetics, product isolation, and purity.

A prevalent single-solvent method involves the direct reaction of a lithium base with a carboxylic acid in a suitable solvent. rsc.org For instance, this compound can be synthesized by dissolving lithium hydroxide monohydrate in methanol. Butyric acid is then progressively added to this solution under stirring. rsc.org The reaction mixture is subsequently concentrated by vacuum evaporation, and the final product is precipitated by adding a non-polar solvent like diethyl ether, followed by filtration. rsc.org This straightforward approach is effective for producing lithium carboxylates with moderate to high yields. rsc.org

Table 1: Example of Single-Solvent Synthesis of this compound rsc.org

ParameterDetails
Lithium SourceLithium hydroxide monohydrate (LiOH·H₂O)
Acid SourceButyric acid
SolventMethanol
Process1. Dissolution of LiOH·H₂O in methanol. 2. Progressive addition of butyric acid. 3. Concentration via vacuum evaporation. 4. Precipitation with diethyl ether and filtration.
Reported Yield47%

Mixed solvent systems offer an alternative strategy, particularly for controlling solubility and facilitating the removal of byproducts. A general process for preparing lithium salts involves reacting a common lithium salt, such as lithium chloride or lithium sulfate, with the sodium or potassium salt of the desired anion (e.g., sodium butyrate) in a semiaqueous solution. google.com This solution typically contains water and an organic solvent like an aliphatic alcohol or ketone. google.com The reaction leverages solubility differences; the byproduct, such as sodium chloride, is less soluble in the mixed solvent and precipitates out, allowing for its removal by filtration. google.com This leaves a solution of the desired lithium salt of high purity. google.com This salt metathesis reaction in a mixed-solvent environment is advantageous as it can utilize readily available and cost-effective starting materials. google.com

Derivatization for Enhanced Research Utility

One advanced strategy is the formation of ionic cocrystals (ICCs). This crystal engineering approach involves combining a lithium salt with other neutral or ionic compounds to form a new crystalline solid with a unique structure. nih.gov For example, new chemical entities have been developed by creating cocrystals of lithium salts with organic anions and other molecules like amino acids. nih.govgoogle.com A patent describes the preparation of lithium isobutyrate-L-proline salt, which is designed for specific applications and can be synthesized via single or mixed solvent methods. google.com While not this compound itself, this demonstrates the principle of using a derivative to achieve specific therapeutic or research goals. google.com Research into lithium-based ICCs has shown that this derivatization can lead to modulated pharmacokinetic profiles compared to conventional lithium salts like lithium carbonate. nih.gov

Another form of derivatization is the synthesis of related compounds where the butyrate structure is altered. An example includes the preparation of lithium N-methylaminobutyrate, which is synthesized by reacting N-methyl-2-pyrrolidone with a strong base followed by reaction with lithium chloride in an aprotic organic solvent. google.com Such derivatives are created for specific industrial or research uses, like the preparation of certain polymers. google.com

The goal of these derivatization strategies is to improve the utility of the lithium compound for research, potentially leading to better performance in biological assays or as a therapeutic agent. nih.gov

Table 2: Conceptual Comparison of Standard vs. Derivatized Lithium Salts

PropertyStandard Lithium Salt (e.g., this compound)Derivatized Form (e.g., Ionic Cocrystal)
Chemical EntitySimple ionic saltMulti-component crystalline solid nih.gov
Potential AdvantageSimple to synthesizeModulated solubility, stability, and pharmacokinetic profile nih.gov
Research UtilityBaseline studies of lithium ion effectsStudies on enhanced delivery, stability, or targeted action nih.gov

Advanced Analytical Techniques in Lithium Butyrate Research

Spectroscopic Characterization

Spectroscopy is a fundamental tool for probing the molecular and electronic structure of lithium butyrate (B1204436). Various spectroscopic techniques provide complementary information, from vibrational modes of chemical bonds to the local environment of specific atoms in related compounds.

Infrared (IR) spectroscopy is a powerful technique for the characterization of lithium butyrate, primarily used to confirm its synthesis, assess purity, and identify its structural features. wiley-vch.de The IR spectrum provides a "fingerprint" based on the vibrational frequencies of the molecule's chemical bonds. wiley-vch.de

The most significant region in the IR spectrum of this compound is that which shows the vibrations of the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the C-O bonds are particularly important. For lithium carboxylates, these bands typically appear in the range of 1550-1600 cm⁻¹. dicp.ac.cn The separation between these two bands can provide insights into the coordination mode between the lithium ion and the carboxylate group. imp.kiev.ua For instance, a study on various lithium n-alkanoates found that the difference in wavenumber for Li, Na, and K n-alkanoates suggests a mixed coordination sphere. imp.kiev.ua

IR spectroscopy is also employed to monitor chemical changes during thermal analysis. wiley-vch.de By comparing the spectrum of a sample before and after a thermal event, such as melting or decomposition, researchers can determine if any chemical transformation has occurred. wiley-vch.de For example, upon thermal decomposition, the characteristic carboxylate peaks of this compound would disappear, and new peaks corresponding to the decomposition product, lithium carbonate, would emerge at approximately 1490, 1433, and 875 cm⁻¹. dicp.ac.cnresearchgate.net

Table 1: Key Infrared Absorption Bands for this compound and Related Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Carboxylate Asymmetric Stretch (COO⁻) ~1550 - 1600 Confirms the presence of the carboxylate salt. dicp.ac.cn
Carboxylate Symmetric Stretch (COO⁻) ~1400 - 1450 Used with the asymmetric stretch to infer coordination. imp.kiev.ua
C-H Stretching (Alkyl Chain) ~2850 - 2980 Characteristic of the butyrate alkyl chain.
Carbonate Stretch (in residue) ~1433, 1490 Indicates the formation of Lithium Carbonate after decomposition. dicp.ac.cn

This table is interactive. You can sort and filter the data.

Solid-state Ultraviolet-Visible (UV-Vis) spectroscopy is another technique used to investigate the electronic properties of materials. While detailed solid-state UV spectra for pure this compound are not extensively published, the technique has been applied to the broader family of lithium carboxylates and other lithium compounds to understand their electronic structure and thermal behavior. wiley-vch.de

The purpose of collecting UV-Vis spectra in the context of lithium alkanoates is to find explanations for differences in their thermal properties and to deduce more about their electronic nature. wiley-vch.de In related lithium compounds, UV spectroscopy has been used to identify specific electronic transitions. For example, a study on solutions of lithium carbonate identified two distinct absorption bands in the deep-UV region (205-209 nm and 220-230 nm) that could be used to differentiate concentrations. uni-mainz.de In another example, studies of the solid-state electrolyte lithium lanthanum zirconium oxide (LLZO) revealed a predominant absorption peak around 207 nm, which is related to its large band gap energy. researchgate.net For this compound, UV spectroscopy could potentially probe electronic transitions involving the carboxylate group and its interaction with the lithium cation, although specific research findings are limited.

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific atomic nuclei. It is not directly applicable to this compound itself, as it requires a "Mössbauer-active" isotope, such as Iron-57 (⁵⁷Fe) or Tin-119 (¹¹⁹Sn). researchgate.netacs.org However, it has become an indispensable tool in the study of related lithium-containing compounds, particularly electrode materials for lithium-ion batteries. researchgate.net

In research on these complex materials, Mössbauer spectroscopy provides critical information that is often inaccessible by other methods like X-ray diffraction, especially for amorphous or nanocrystalline phases. dicp.ac.cnresearchgate.net The key parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS), which reveal the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and the symmetry of the local electronic and atomic environment of the probe nucleus.

For instance, in studies of the cathode material LiFePO₄, ⁵⁷Fe Mössbauer spectroscopy is used to confirm that iron is in the bivalent (Fe²⁺) state in the pristine material and to track its oxidation to Fe³⁺ during battery charging. Similarly, ¹¹⁹Sn Mössbauer spectroscopy is employed to investigate the complex alloying and conversion reactions that tin-based anodes undergo during lithiation and delithiation. wiley-vch.de This technique allows researchers to identify the various Li-Sn alloy phases that form and disappear during cycling, providing a deeper understanding of the reaction mechanisms that govern battery performance and degradation. wiley-vch.deresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the phase transitions, thermal stability, and decomposition behavior of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability and decomposition profile of a material.

For the series of lithium n-alkanoates, including this compound, TGA reveals a distinct decomposition pattern. Research has shown that C₃ to C₁₂ lithium carboxylates decompose in a temperature range of 450 to 485 °C. dicp.ac.cnresearchgate.net The primary solid residue remaining after the decomposition of this compound is lithium carbonate (Li₂CO₃), a finding that can be confirmed by analyzing the residue with techniques like IR spectroscopy. dicp.ac.cnresearchgate.net The TGA curve for this compound would show a stable mass up to approximately 450 °C, followed by a sharp decrease in mass corresponding to the loss of the organic portion of the molecule, stabilizing once only the lithium carbonate residue remains.

Table 2: TGA Decomposition Data for Lithium n-Alkanoates

Compound Group Decomposition Temperature Range (°C) Solid Residue
C₃-C₁₂ Li-carboxylates (incl. Li Butyrate) 450 - 485 Lithium Carbonate (Li₂CO₃) dicp.ac.cnresearchgate.net
C₁-C₂ Li-carboxylates 380 - 390 Lithium Carbonate (Li₂CO₃) dicp.ac.cnresearchgate.net

This table is interactive. You can sort and filter the data.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.

DSC studies of the homologous series of lithium n-alkanoates from C₁ to C₁₂ have revealed interesting trends. A comprehensive study showed that while many of the lithium carboxylates in this series exhibit solid-solid phase transitions, lithium butanoate, along with the hexanoate (B1226103) and octanoate, was a notable exception, showing no such transitions upon heating. dicp.ac.cnresearchgate.net

Further research using DSC has explored the phase behavior of this compound in binary systems. A study of the phase diagram for this compound and lead(II) butyrate successfully used DSC to identify the formation of an intermediate salt with a 1:1 stoichiometry. This intermediate compound was found to melt incongruently at a temperature of 443.2 K (170.05 °C). Such studies demonstrate the power of DSC in mapping out complex phase relationships and discovering new crystalline phases.

Table 3: DSC Thermal Event Data for this compound

Thermal Event Temperature Observation Source
Solid-Solid Transition Not Observed This compound does not show solid-solid transitions. dicp.ac.cnresearchgate.net
Melting (incongruent) 170.05 °C (443.2 K) Observed for a 1:1 intermediate salt with Lead(II) butyrate.

This table is interactive. You can sort and filter the data.

Derivative Thermal Gravimetry (DTG)

Derivative Thermogravimetry (DTG) is an analytical technique that measures the rate of mass change of a sample as a function of temperature. By plotting the first derivative of the thermogravimetric (TGA) curve, DTG provides a clearer visualization of thermal events where mass loss occurs, often revealing overlapping decomposition steps that are not apparent in the primary TGA curve.

In the study of lithium carboxylates, DTG is instrumental in elucidating thermal decomposition pathways. For instance, in research on similar short-chain lithium salts like lithium methyl carbonate, DTG curves reveal that mass loss happens in distinct steps at specific temperatures. researchgate.net The peaks on a DTG profile correspond to the temperatures at which the rate of mass loss is at its maximum, allowing for precise identification of the stages of decomposition. researchgate.net This level of detail is critical for understanding the thermal stability and degradation kinetics of compounds like this compound.

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms and molecules within this compound is fundamental to understanding its properties. This is achieved through various diffraction and imaging techniques.

X-ray Diffraction (XRD) is a primary and powerful non-destructive technique used to analyze the crystallographic structure of materials. azom.com It works by directing X-rays onto a sample and measuring the angles and intensities of the scattered beams, which produce a unique diffraction pattern based on the material's atomic arrangement. mdpi.com This pattern serves as a fingerprint for the crystalline phases present. azom.com In the context of lithium salts, XRD is widely used to identify crystalline phases, determine lattice parameters, and assess purity. azom.commdpi.commdpi.com For example, during the charge and discharge of lithium-ion batteries, XRD can track changes in the crystal structure of electrode materials as lithium ions are inserted or removed. mdpi.com

For an unambiguous determination of a crystal structure, Single Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique requires a small, high-quality single crystal of the material. Research on the binary system of lithium and lead(II) butyrates successfully utilized SCXRD to solve the crystal structure of pure this compound. researchgate.netresearchgate.net The analysis revealed that this compound crystallizes in a monoclinic unit cell with the space group P2₁/c. researchgate.netresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed molecular-level picture.

The structural data obtained for this compound via SCXRD is summarized in the table below.

PropertyValueSource
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP2₁/c researchgate.netresearchgate.net
Structure Type2D Coordination Polymer researchgate.net

Powder X-ray Diffraction (PXRD) is a versatile technique that uses a finely powdered sample instead of a single crystal. While it provides less detailed structural information than SCXRD, it is invaluable for phase identification, assessing sample purity, and studying crystalline materials that cannot be grown into large single crystals. icdd.com In the investigation of this compound, PXRD was used in conjunction with SCXRD to confirm the crystal structure. researchgate.netresearchgate.net The resulting diffraction pattern from the powder provides a characteristic fingerprint that can be used for routine identification and quality control. azom.comresearchgate.net

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. thermofisher.combatterypowertips.com The technique uses a focused beam of electrons to scan the sample's surface, generating images that reveal details about particle size, shape, and texture. batterypowertips.comresearchgate.net In the broader context of lithium materials research, SEM is extensively used to examine the morphology of electrode materials, separators, and the formation of the solid-electrolyte interphase (SEI) in batteries. thermofisher.comazom.com For instance, SEM analysis can reveal changes in particle morphology, such as cracking or agglomeration, after electrochemical cycling. researchgate.netazom.com For a compound like this compound, SEM would be employed to characterize the size and shape of its crystals, providing crucial information for processing and application development.

Elemental and Compositional Analysis for Lithium Salts

Ensuring the purity and precise composition of lithium salts is critical, particularly for applications like lithium-ion batteries where impurities can significantly degrade performance and safety. labmanager.comanalytik-jena.com Various highly sensitive techniques are employed for this purpose.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and High-Resolution ICP-Optical Emission Spectrometry (HR ICP-OES) are powerful methods for detecting and quantifying trace elemental impurities in lithium salts like lithium carbonate. labmanager.comanalytik-jena.com These techniques can identify contaminants such as sodium, calcium, and magnesium, which can interfere with electrochemical processes. analytik-jena.com For instance, ICP-MS combined with argon gas dilution has been demonstrated as an effective method for analyzing impurities in lithium salts used in battery manufacturing. labmanager.com

Ion chromatography is another valuable technique for the compositional analysis of lithium battery electrolytes. metrohm.com It can accurately determine the concentration of various lithium salts, such as lithium hexafluorophosphate (B91526) (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which are crucial components of the electrolyte. metrohm.com Furthermore, mass spectrometry techniques like Quadrupole ICP-MS (Q-ICP-MS) and Multi-Collector ICP-MS (MC-ICP-MS) are used for precise isotopic analysis of lithium, which is important in tracking processes and understanding material origins. pnnl.gov

The table below summarizes key techniques used for the elemental and compositional analysis of lithium salts.

Analytical TechniquePurposeTarget Analytes/InformationSource
ICP-MS / HR ICP-OESTrace impurity detectionNa, Ca, Mg, and other metallic impurities labmanager.comanalytik-jena.com
Ion ChromatographyCompositional analysisAnions (e.g., PF₆⁻, TFSI⁻), Li⁺ concentration metrohm.com
Mass Spectrometry (e.g., MC-ICP-MS)Isotopic analysisLithium isotope ratios (⁶Li/⁷Li) pnnl.gov

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a well-established spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. researchgate.net In the context of lithium analysis, AAS provides a robust and reliable method for determining lithium concentrations in various samples. nemi.govresearchgate.net

The fundamental principle involves aspirating a sample solution into a flame, where it is vaporized and atomized. nemi.gov A light beam from a hollow cathode lamp containing lithium is passed through the flame, and the amount of light absorbed at a characteristic wavelength (typically 670.8 nm for lithium) is proportional to the concentration of lithium atoms in the sample. nih.govscielo.br This technique is particularly useful for analyzing dissolved lithium in aqueous solutions and can be applied to digested solid samples. nemi.gov While AAS is a single-element technique, its specificity and relatively low cost make it a valuable tool in many laboratories. nih.govresearchgate.net Interferences from other elements can occur at high concentrations, such as from sodium, potassium, magnesium, and calcium, which may require sample dilution or the use of releasing agents or an ionization buffer like potassium chloride to suppress these effects. nemi.govnih.gov

Research Findings: Studies have demonstrated the utility of both flame atomic absorption spectrometry (FAAS) and graphite (B72142) furnace atomic absorption spectrometry (GFAAS) for lithium determination. researchgate.netchemrxiv.org FAAS is suitable for concentrations in the µg/L to mg/L range, while GFAAS offers lower detection limits for trace-level analysis. nemi.govchemrxiv.org For instance, a direct aspiration FAAS method can be used for water and sediment samples with lithium concentrations of at least 10 µg/L. nemi.gov Isotope dilution AAS has also been developed, offering a high-precision method for lithium quantification in complex matrices like human serum by monitoring the isotope shift, thereby enhancing accuracy and providing metrologically traceable results. chemrxiv.orgnih.gov

Table 1: Typical Instrumental Parameters for Lithium Analysis by Flame AAS

Parameter Setting Reference
Wavelength 670.8 nm nih.govscielo.br
Burner 50-mm, flathead, single-slot nemi.gov
Flame Air-acetylene, stoichiometric nemi.govscielo.br
Lamp Current 5 mA scielo.br
Slit Width 1.0 nm scielo.br

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used technique for the analysis of lithium and other elemental components in a variety of materials. zlb.despectroscopyonline.com It is favored for its multi-element capability, wide dynamic range, and robustness, especially when handling complex sample matrices like brines or digested ores. thermofisher.comspectroscopyonline.comspectroscopyonline.com The technique utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of this emission is indicative of the element's concentration. azom.com

For lithium analysis, ICP-OES offers high precision and accuracy, making it suitable for quality control in the manufacturing of lithium-ion batteries and the analysis of raw geological materials. spectroscopyonline.comthermofisher.comthermofisher.com The instrument can be configured with different plasma viewing modes (axial and radial) to optimize sensitivity. Radial viewing is often used for high-concentration elements like lithium to extend the linear dynamic range, while axial viewing provides higher sensitivity for trace impurities. thermofisher.com This flexibility allows for the simultaneous determination of major elements (like lithium) and trace contaminants in a single analytical run. thermofisher.com

Research Findings: ICP-OES has been successfully applied to determine the elemental composition of lithium-containing minerals, cathode materials, and brines. thermofisher.comthermofisher.comthermofisher.com For example, in the analysis of lithium battery cathode materials, ICP-OES demonstrated excellent precision with relative standard deviations (RSD) of less than 1% and spike recoveries between 90% and 110%. thermofisher.com The technique's ability to handle high salt concentrations makes it a reliable solution for analyzing lithium extraction solutions. thermofisher.com Method development often involves optimizing parameters such as RF power, gas flow rates, and wavelength selection to achieve interference-free analysis and high sensitivity. azom.comthermofisher.com

Table 2: ICP-OES Performance for Lithium Analysis in High Matrix Samples

Parameter Value Reference
Wavelength (Li) 610.362 nm thermofisher.com
Plasma View (Li) Radial thermofisher.com
Calibration Range (Li) 10 - 5,000 mg/L thermofisher.com
Method Detection Limit (Li) 0.0578 mg/L thermofisher.com
Spike Recovery (Li) 100 ± 5% thermofisher.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per quadrillion (ppq). spectroscopyonline.com It combines a high-temperature ICP source with a mass spectrometer to separate and quantify ions by their mass-to-charge ratio (m/z). spectroscopyonline.com For research involving this compound, ICP-MS is invaluable for ultra-trace elemental analysis and, crucially, for lithium isotopic analysis. spectroscopyonline.comrsc.orgresearchgate.net

The high sensitivity of ICP-MS makes it the preferred method for determining trace and ultra-trace elemental impurities in high-purity materials, such as those required for battery production. spectroscopyonline.comspectroscopyonline.com Even minute quantities of contaminants can significantly impact material performance, and ICP-MS provides the necessary detection limits to control for these impurities. spectroscopyonline.com Furthermore, ICP-MS, particularly multi-collector ICP-MS (MC-ICP-MS), is the standard for high-precision measurement of lithium isotope ratios (⁷Li/⁶Li). rsc.orgresearchgate.netsci-hub.se This is critical in geological and environmental studies where isotopic fractionation can provide insights into various processes. To achieve accurate isotopic data, lithium is often purified from the sample matrix using ion-exchange chromatography to prevent isobaric interferences and matrix effects. rsc.orgsci-hub.se

Research Findings: ICP-MS methods have been developed for the comprehensive elemental characterization of lithium-ion battery electrolytes and for the precise determination of lithium isotope compositions in geological reference materials. spectroscopyonline.comrsc.org For instance, a Quadrupole ICP-MS (Q-ICP-MS) method was optimized for geological samples, achieving a precision of 1.1‰ (2SD) with a low sample consumption of just 2.5 ng of lithium. rsc.org In another study, an ICP-MS instrument configured for organic solvent analysis successfully identified the elemental composition of unknown electrolyte solutions, demonstrating its suitability for quality control of inorganic impurities at low ppb levels. spectroscopyonline.com Long-term stability tests have shown that modern ICP-MS instruments can maintain recoveries within ±20% over several hours of continuous analysis, highlighting their robustness for routine applications. spectroscopyonline.comnih.gov

Table 3: ICP-MS Applications in Lithium-Related Research

Application Sample Type Key Findings/Capabilities Reference
Isotopic Analysis Geological Samples Achieved precision of 1.1‰ (2SD) for Li isotope ratios with Q-ICP-MS. rsc.org
Isotopic Analysis Geological/Environmental High-precision ⁷Li/⁶Li measurements with MC-ICP-MS after ion-exchange purification. rsc.org
Trace Element Analysis Battery Electrolytes Identification of elemental composition and impurities at low and sub-ppb levels. spectroscopyonline.com

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. labx.com It operates by irradiating a sample with high-energy X-rays, which causes the ejection of inner orbital electrons. The resulting vacancies are filled by outer electrons, a process that releases energy in the form of secondary (or fluorescent) X-rays. Each element emits fluorescent X-rays at a unique energy, allowing for qualitative and quantitative analysis. labx.com

However, the direct analysis of very light elements like lithium using XRF is generally considered impractical or impossible. azom.comthermofisher.comresearchgate.netnih.gov This is due to the extremely low fluorescence yield and the long-wavelength characteristic radiation of such light elements, which are heavily absorbed by the air and the detector window. researchgate.netnih.gov

Despite this limitation, XRF is a highly valuable technique in research and industry involving lithium compounds. azom.comthermofisher.com It is used for the accurate analysis of other, heavier elements that constitute the sample matrix or are present as impurities. thermofisher.com For example, in the production of lithium salts from ores or brines, XRF is used to monitor and control the concentrations of elements such as calcium, potassium, sodium, silicon, aluminum, and iron throughout the extraction and purification process. azom.comthermofisher.com Indirect methods for lithium determination have been developed, where lithium is precipitated with a stoichiometric complex containing a heavier, XRF-measurable element like iron, but these are less common than direct analysis by other techniques. researchgate.netnih.gov

Research Findings: Wavelength-dispersive X-ray fluorescence (WDXRF) is frequently employed for the analysis of geological materials associated with lithium extraction. azom.comthermofisher.com Calibrations can be developed to quantify major and minor elements in materials like lithium ores, carbonates, and hydroxides with high accuracy and precision across a wide concentration range (from ppm to 100%). azom.comthermofisher.com For trace element analysis, preparing samples as pressed pellets is a common practice, as it avoids the dilution effects associated with fusion-bead preparation. thermofisher.com Analysis of the primary elements in lithium raw materials can be achieved in under six minutes, making XRF a rapid quality control tool. azom.comthermofisher.com

Table 4: Elements Quantifiable by WDXRF in Lithium Raw Material Analysis

Element Compound Example Working Range (% weight) Standard Error of Estimate (SEE) Reference
Na Na₂O 0.01 - 62 0.17 thermofisher.com
Mg MgO 0.005 - 100 0.06 thermofisher.com
Al Al₂O₃ 0.005 - 100 0.06 thermofisher.com
Si SiO₂ 0.005 - 100 0.08 thermofisher.com
K K₂O 0.002 - 63 0.03 thermofisher.com
Ca CaO 0.002 - 100 0.03 thermofisher.com

Chromatographic Techniques for Component Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the individual components of a mixture. In the context of this compound research, these methods are primarily focused on the analysis of the butyrate anion and its related short-chain fatty acid (SCFA) forms. mdpi.com High-Performance Liquid Chromatography (HPLC) is the most prominent technique used for this purpose. google.comgoogle.comaurigeneservices.com

An HPLC method for analyzing butyric acid or its salts typically involves a reversed-phase (RP) column, such as a C18 column. google.comgoogle.comaurigeneservices.com The separation is achieved using a mobile phase, which is often a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer (e.g., a dilute phosphoric acid solution). google.comgoogle.com The acidic buffer is crucial for suppressing the ionization of butyric acid, which ensures a good peak shape and prevents tailing. google.com Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, such as 206 nm or 210 nm, where the carboxyl group absorbs light. google.comaurigeneservices.com For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS/MS), which allows for precise quantification, especially in complex biological matrices. creative-proteomics.comnih.gov

Research Findings: Specific and reproducible RP-HPLC methods have been developed and validated for the quantitative estimation of sodium butyrate. google.comaurigeneservices.com A typical method uses a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid solution (e.g., 20:80 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30 °C. google.comgoogle.com Such methods demonstrate good linearity over a wide concentration range and high precision, with relative standard deviations often below 1%. aurigeneservices.com These validated HPLC methods are accurate and simple, making them suitable for routine quality control in pharmaceutical and feed additive industries to ensure the correct content of butyrate in products. google.comgoogle.comaurigeneservices.com

Table 5: Example RP-HPLC Method Parameters for Butyrate Analysis

Parameter Setting Reference
Stationary Phase C18 Column google.comgoogle.comaurigeneservices.com
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid (20:80 v/v) google.comgoogle.com
Flow Rate 1.0 mL/min google.comgoogle.com
Detection UV Detector google.comgoogle.com
Wavelength 206 nm google.comgoogle.com
Column Temperature 30 °C google.comgoogle.com

Epigenetic Modulation

The primary mechanism by which this compound influences cellular processes is through epigenetic modulation. This involves alterations to the chromatin architecture and DNA, which in turn regulate the accessibility of genes to the transcriptional machinery without changing the underlying DNA sequence.

Histone Deacetylase (HDAC) Inhibition

This compound is a well-established inhibitor of histone deacetylases (HDACs). mdpi.comresearchgate.net HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histone proteins. mdpi.com By inhibiting these enzymes, butyrate prevents the deacetylation of histones, leading to a state of histone hyperacetylation. mdpi.comresearchgate.net This accumulation of acetyl groups on histone tails is a critical factor in chromatin remodeling and the regulation of gene expression. mdpi.comresearchgate.net The effects of this inhibition are generally reversible; for instance, in HepG2 cells, the removal of butyrate after a 12-hour treatment led to histone acetylation levels returning to their baseline state. nih.gov

Impact on Histone Acetylation (e.g., H3, H4, H3K9/14, H3K27ac)

Treatment of cells with butyrate results in a significant, global increase in the acetylation of core histones, particularly histone H3 and histone H4. nih.govresearchgate.net Studies have demonstrated that exposure to butyrate leads to the accumulation of multi-acetylated forms of both H3 and H4. researchgate.net

This hyperacetylation is not random but occurs at specific lysine residues on the histone tails, which serve as important epigenetic marks. Research has identified increased acetylation at several key sites, including:

H3K9ac (Histone H3 Lysine 9 acetylation): Butyrate treatment induces H3K9 acetylation, a mark typically associated with active gene promoters. researchgate.netnih.gov

H3K14ac (Histone H3 Lysine 14 acetylation): Along with H3K9ac, H3K14ac is also increased following butyrate exposure. nih.gov The dynamic interplay between acetylation and deacetylation at H3K14 may poise inactive genes for future activation. nih.gov

H3K27ac (Histone H3 Lysine 27 acetylation): This mark, highly enriched in active enhancers and promoters, is also modulated by butyrate. Studies in bovine rumen epithelial cells have shown that butyrate treatment affects genome-wide H3K27ac levels, and these changes in acetylation correlate with changes in gene expression.

The table below summarizes the impact of butyrate on specific histone acetylation marks.

Table 1: Effect of Butyrate on Specific Histone Acetylation Marks

Histone Mark Effect of Butyrate Treatment Associated Function Citations
H3ac Global Increase Gene Activation nih.gov
H4ac Global Increase Gene Activation nih.govresearchgate.net
H3K9ac Increased Acetylation Active Promoters, Gene Activation researchgate.netnih.govnih.gov
H3K14ac Increased Acetylation Active Promoters, Poised Genes nih.gov
H3K27ac Genome-wide Modulation Active Enhancers and Promoters
Regulation of Chromatin-Remodeling Activity

The butyrate-induced hyperacetylation of histones directly impacts the physical structure of chromatin. researchgate.net Acetylation neutralizes the positive charge of lysine residues on histone tails, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. mdpi.com This leads to a more relaxed or "open" chromatin conformation, a process known as chromatin remodeling. researchgate.net

This altered nucleosome structure increases the accessibility of DNA to transcription factors and the transcriptional machinery. nih.gov A key indicator of this more open chromatin state is an increased sensitivity of the associated DNA to digestion by the enzyme DNase I. researchgate.net Studies have confirmed that chromatin from butyrate-treated cells shows a higher rate of degradation by DNase I, indicating that the DNA is more exposed. researchgate.net This remodeling activity is a fundamental step in how HDAC inhibitors like butyrate regulate the expression of specific genes. mdpi.comresearchgate.net

De-repression of Epigenetically Silenced Genes (e.g., p21, BAK)

A major consequence of HDAC inhibition by butyrate is the reactivation or de-repression of genes that were epigenetically silenced. nih.gov This is particularly significant for tumor suppressor genes, which are often inactivated in cancer cells.

One of the most well-documented examples is the cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1 or CDKN1A). Butyrate treatment has been shown to induce the expression of p21. mdpi.com The proposed mechanism involves the inhibition of HDAC1 and HDAC2, which are recruited to the p21 promoter by Sp1/Sp3 transcription factors. mdpi.com By inhibiting these HDACs, butyrate leads to hyperacetylation of histones at the p21 promoter, resulting in transcriptional activation. mdpi.com The induction of p21 can lead to cell cycle arrest. mdpi.com

Butyrate also influences the expression of genes involved in apoptosis, including members of the Bcl-2 family. For instance, treatment of Caco-2 cells with sodium butyrate was found to down-regulate the anti-apoptotic proteins Bcl-2 and Bcl-XL, which contributes to the induction of apoptosis. While the direct effect on BAK (a pro-apoptotic member of the Bcl-2 family) is part of this broader regulatory network, the de-repression of anti-apoptotic genes is a key outcome of butyrate's action.

DNA Methylation Regulation

Beyond histone modification, butyrate also influences DNA methylation, another critical epigenetic mechanism for controlling gene expression. DNA methylation typically involves the addition of a methyl group to cytosine bases in DNA, often leading to gene silencing, especially when it occurs in promoter regions. nih.gov

Inhibition of DNA Methyltransferase 3A (DNMT3A) Expression

Research indicates that butyrate can regulate the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govnih.gov Studies in human colon cancer cells have shown that sodium butyrate treatment can decrease the mRNA and protein expression of DNMT1. nih.gov Furthermore, butyrate can inhibit the cellular methylation potential by reducing the ratio of S-adenosylmethionine (SAM), the methyl group donor, to S-adenosylhomocysteine (SAH), an inhibitor of DNMTs. nih.gov

While direct inhibition of DNMT3A expression by butyrate is less explicitly detailed, the compound is known to regulate genes involved in methylation pathways. mdpi.com Given that genetic variants in the DNMT3A locus have been associated with conditions like inflammatory bowel disease (IBD), and DNMT3A expression is downregulated in intestinal epithelial cells from IBD patients, the regulatory role of butyrate in the gut environment suggests a potential interplay. Deletion of DNMT3A has been shown to result in global DNA hypomethylation and impair intestinal barrier function, highlighting its critical role in cellular homeostasis. Butyrate's ability to modulate the broader epigenetic machinery, including DNMTs, points to its complex role in regulating DNA methylation landscapes. nih.govnih.gov

Demethylation of Tumor Suppressor Genes (e.g., RARB2, p16)

The butyrate component of this compound can influence epigenetic landscapes, particularly through the demethylation of tumor suppressor genes. This process is critical in reactivating genes that have been silenced during carcinogenesis. Research indicates that short-chain fatty acids (SCFAs) like butyrate can trigger the demethylation and subsequent re-expression of key tumor suppressor genes, including Retinoic Acid Receptor Beta 2 (RARB2) and p16. mdpi.com

The underlying mechanism involves the modulation of DNA methyltransferase (DNMT) activity. Specifically, butyrate has been shown to induce the phosphorylation of ERK (MAP kinase 1), which in turn leads to the downregulation of DNA (cytosine-5)-methyltransferase 1 (DNMT1). mdpi.com DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication. Its downregulation by butyrate results in a passive demethylation of the promoter regions of genes like RARB2 and p16, restoring their transcription and protein expression. mdpi.com The hypermethylation of the 5'-CpG islands in the promoter regions of tumor suppressor genes like p16 is a known mechanism for gene silencing in various cancers. nih.govnih.govfrontiersin.org By reversing this hypermethylation, butyrate can help restore the tumor-suppressive functions of these genes.

Non-coding RNA Regulation

This compound exerts regulatory effects on non-coding RNAs (ncRNAs), which are functional RNA molecules that are not translated into proteins but play crucial roles in gene regulation.

The butyrate moiety is known to induce the expression of specific long non-coding RNAs (lncRNAs). For instance, butyrate promotes the expression of a lncRNA designated lncLy6C. nih.gov This effect is linked to butyrate's activity as a histone deacetylase (HDAC) inhibitor. nih.gov LncRNAs are significant regulators of gene expression and can influence diverse biological processes by binding to chromatin-modifying complexes and transcription factors. nih.gov

Separately, the lithium ion has been shown to be sensed by specific ncRNA structures in bacteria known as riboswitches. wikipedia.org These are structured ncRNA elements found in the 5' untranslated regions of messenger RNAs that can directly bind small molecule metabolites to regulate gene expression. wikipedia.org Two distinct classes of lithium-selective riboswitches have been identified that activate gene expression, often for ion transporters, in response to elevated lithium concentrations. wikipedia.org This highlights a direct interaction between lithium and ncRNA elements to control genetic regulatory circuits.

Kinase and Phosphatase Modulation

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

A primary and extensively studied molecular target of this compound is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes. GSK-3 is a key regulator in pathways related to metabolism, cell proliferation, and neurodevelopment. mdpi.com

Inhibition of GSK-3α and GSK-3β Isoforms

Lithium directly and indirectly inhibits both major isoforms of GSK-3: GSK-3α and GSK-3β. nih.gov

Direct Inhibition: The lithium ion (Li+) directly inhibits GSK-3 activity. This inhibition is relatively selective for GSK-3 compared to other protein kinases. wikipedia.org The mechanism involves competition with magnesium ions (Mg2+) for a binding site on the GSK-3 enzyme. wikipedia.org This direct action is independent of the associated anion, meaning lithium chloride and this compound would exert this effect through the lithium ion. wikipedia.org

Indirect Inhibition: Lithium also promotes the indirect inhibition of GSK-3 through upstream signaling pathways. It increases the inhibitory phosphorylation of GSK-3α at serine 21 (Ser21) and GSK-3β at serine 9 (Ser9). This phosphorylation is primarily mediated by the kinase Akt (also known as Protein Kinase B). wikipedia.orgnih.gov Lithium can enhance Akt activity by disrupting a signaling complex involving Akt, β-arrestin 2, and the phosphatase PP2A, which normally dephosphorylates and inactivates Akt. wikipedia.orgnih.gov By preventing Akt deactivation, lithium facilitates the phosphorylation and subsequent inhibition of GSK-3. wikipedia.orgnih.gov

Impact on Substrate Phosphorylation (e.g., Tau, MAP1B, Presenilin-1, CREB, Beta-catenin)

The inhibition of GSK-3 by this compound has significant downstream consequences for the phosphorylation status of numerous GSK-3 substrates.

Tau: In neurodegenerative contexts, GSK-3β is known to phosphorylate the microtubule-associated protein Tau. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease. Lithium has been shown to inhibit stress-induced Tau phosphorylation at specific sites (e.g., Ser199/202 and Ser396) by inhibiting GSK-3β.

Presenilin-1 (PS1): PS1 acts as a scaffold protein, forming a complex with both GSK-3β and its substrate, Tau. This proximity facilitates Tau phosphorylation. While PS1 itself is a substrate for GSK-3, its role in this context is primarily to regulate the interaction between the kinase and Tau. Mutations in PS1 associated with familial Alzheimer's disease increase its binding to GSK-3β, thereby enhancing Tau phosphorylation.

CREB (cAMP response element-binding protein): GSK-3β typically inhibits the transcriptional activity of CREB. By inhibiting GSK-3, lithium can lead to an increase in CREB activity, marked by increased phosphorylation at serine 133 (pSer133). nih.gov This disinhibition of CREB can influence the transcription of genes involved in neuroprotection and synaptic plasticity. nih.gov

Beta-catenin (β-catenin): β-catenin is a key component of the Wnt signaling pathway and is a well-established substrate of GSK-3. Phosphorylation by GSK-3 targets β-catenin for degradation. Lithium's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus, where it can act as a transcriptional co-activator. wikipedia.org Studies have demonstrated increased levels of β-catenin in the brains of mice treated with lithium.

MAP1B: While Microtubule-Associated Protein 1B (MAP1B) is a known GSK-3 substrate involved in neuronal development, specific research detailing the direct impact of this compound on its phosphorylation is less prominent in the reviewed literature compared to Tau and other substrates.

Table 1: Impact of Lithium-Mediated GSK-3 Inhibition on Substrate Phosphorylation

Substrate Typical Effect of GSK-3 Phosphorylation Consequence of Lithium-Mediated GSK-3 Inhibition Supporting References
Tau Increases phosphorylation, promoting aggregation Decreased phosphorylation at specific sites
CREB Inhibits transcriptional activity Increased phosphorylation (pSer133) and activity nih.gov
Beta-catenin Primes for degradation Stabilization and accumulation wikipedia.org
Presenilin-1 Part of a scaffold complex with Tau and GSK-3 Modulates the GSK-3/Tau interaction
Interaction with Calpain-Mediated GSK-3 Upregulation

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes. Lithium is known to be a direct and indirect inhibitor of GSK-3. nih.gov Its therapeutic effects in various contexts are often attributed to this inhibition. nih.gov Lithium can inhibit GSK-3 directly, and also indirectly by promoting the inhibitory phosphorylation of GSK-3β at the Ser-9 residue. nih.govresearchgate.net This indirect inhibition is often mediated through the activation of upstream kinases like Akt. researchgate.net

Butyrate, on the other hand, has been shown in some contexts to influence pathways that can involve GSK-3. For instance, studies have indicated that butyrate can modulate the Akt/GSK-3β signaling pathway. nih.gov Specifically, some research suggests that butyrate may promote the inhibitory phosphorylation of GSK-3, leading to its inactivation. mdpi.com This action on GSK-3 by butyrate could potentially complement the inhibitory effects of lithium. However, the specific interaction of this compound with calpain-mediated upregulation of GSK-3 is not extensively detailed in the current body of research.

Inositol (B14025) Monophosphatase (IMPA) Inhibition

A primary and well-established mechanism of lithium action is the inhibition of inositol monophosphatase (IMPA). nih.govnih.govnih.govresearchgate.net IMPA is a key enzyme in the phosphoinositide (PI) signaling pathway, responsible for the recycling of inositol by dephosphorylating inositol monophosphates to free inositol. researchgate.net The "inositol depletion hypothesis" posits that by inhibiting IMPA, lithium reduces the cellular pool of free inositol, which is necessary for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger. nih.govresearchgate.net

This inhibition is uncompetitive, meaning lithium binds to the enzyme-substrate complex. escholarship.org The therapeutic concentrations of lithium are effective at inhibiting IMPA. nih.govnih.gov This action leads to an attenuation of signaling through pathways that rely on PIP2 and its derivatives, such as inositol 1,4,5-trisphosphate (IP3), which is crucial for mobilizing intracellular calcium. nih.govnih.gov Research has demonstrated that in neural cells, lithium treatment reduces receptor-activated calcium release from intracellular stores and slows down the resynthesis of PIP2. nih.gov These effects are absent in cells where IMPA1 has been deleted, confirming the enzyme as a direct target. nih.gov The inhibition of IMPA by the lithium component of this compound is therefore considered a central aspect of its molecular activity. nih.govnih.gov

Phosphoinositol Phosphatase Inhibition

Beyond IMPA, lithium also targets other phosphatases within the inositol signaling cascade. Specifically, lithium has been found to inhibit inositol polyphosphate 1-phosphatase (INPP1). escholarship.orgdrugbank.com This enzyme is structurally related to IMPA and is also a metal-dependent phosphomonoesterase that is potently inhibited by lithium. escholarship.org INPP1 is involved in the termination of IP3 signaling, contributing to the replenishment of the cellular inositol pool. escholarship.org

Structural and biochemical studies have provided insights into the mechanism of inhibition. Lithium appears to preferentially occupy a key metal-binding site within the catalytic center of INPP1, but only when a substrate or product is also bound. escholarship.org This is consistent with an uncompetitive inhibition pattern, similar to its action on IMPA. escholarship.org By inhibiting both IMPA and INPP1, the lithium component of this compound can significantly disrupt inositol phosphate (B84403) metabolism, impacting a wide range of cellular processes that are regulated by inositide signaling. drugbank.com

AMP-activated protein kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.govyoutube.com Activation of AMPK generally shifts cellular processes from energy consumption (anabolic) to energy production (catabolic). youtube.com The butyrate component of this compound is known to interact with the AMPK signaling pathway.

However, the effect of butyrate on AMPK appears to be context-dependent. Some studies show that butyrate can activate AMPK. nih.gov This activation can lead to the inhibition of cancer cell proliferation. nih.gov Conversely, chronic exposure to butyrate has been observed to lead to the downregulation of AMPK in human colon cancer cells, which is associated with the development of resistance to butyrate's effects. nih.govnih.gov This resistance mechanism involves the induction of protective autophagy through the activation of the Akt/mTOR signaling pathway, which is normally suppressed by AMPK. nih.govnih.gov Therefore, the interaction of this compound with AMPK is complex, potentially leading to either activation or downregulation depending on the duration and context of the exposure.

Table 1: Effects of Butyrate on AMPK Signaling in Colon Cancer Cells

Condition Effect on AMPK Downstream Consequences Reference
Acute Exposure Activation Inhibition of cell proliferation nih.gov

Mitogen-activated protein kinase (MAPK) Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound, primarily through its butyrate component, can modulate several branches of the MAPK pathway.

The extracellular signal-regulated kinase (ERK) pathway is a key MAPK cascade primarily involved in cell proliferation and differentiation. mdpi.com The effect of butyrate on ERK phosphorylation can vary depending on the cell type and context. In some studies, such as those using human colon adenocarcinoma cells, butyrate has been shown to decrease ERK1 and 2 phosphorylation, which correlates with an inhibition of cellular proliferation. nih.gov

In contrast, other research has demonstrated that sodium butyrate can activate ERK. For example, in mesenchymal stem cells, sodium butyrate was found to cause an immediate increase in ERK phosphorylation, which in turn modulated the cells' differentiation potential. nih.gov This activation of ERK was shown to be responsible for stimulating osteogenic differentiation while suppressing adipogenic differentiation. nih.gov Similarly, in Caco-2 colon epithelial cells, sodium butyrate treatment led to an increase in the levels of phosphorylated ERK1/2. researchgate.net These findings suggest that the effect of this compound on ERK activation is highly dependent on the specific cellular environment.

Table 2: Context-Dependent Effects of Butyrate on ERK Phosphorylation

Cell Type Effect on ERK Phosphorylation Associated Outcome Reference
HT-29 Colon Adenocarcinoma Cells Decrease Inhibition of proliferation nih.gov
Mesenchymal Stem Cells Increase Modulation of differentiation nih.gov

The c-Jun N-terminal kinase (JNK) pathway is another major branch of the MAPK signaling network, typically activated by stress signals and involved in promoting inflammation and apoptosis. nih.govkoreascience.kr Butyrate has been shown to exert inhibitory effects on the JNK pathway. In studies using C2C12 myoblasts, butyrate was found to significantly inhibit lipopolysaccharide (LPS)-induced phosphorylation of JNK. koreascience.kr This inhibition of JNK was linked to the prevention of muscle atrophy and improvement of mitochondrial function. koreascience.kr

In other contexts, however, butyrate has been reported to activate the JNK pathway, leading to apoptosis in human colon cancer cells. nih.govresearchgate.net This suggests that the role of butyrate in modulating JNK activity can be pro-apoptotic or anti-inflammatory depending on the specific cellular context and stimuli. The lithium component may also play a role, as lithium salts of other JNK inhibitors have been synthesized and shown to be effective, indicating a potential synergistic or additive interaction. nih.gov

Table 3: Dual Role of Butyrate on JNK Pathway Modulation

Cellular Context Effect of Butyrate on JNK Outcome Reference
LPS-treated C2C12 Myoblasts Inhibition of phosphorylation Prevention of muscle atrophy koreascience.kr
p38 MAPK Modulation

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that butyrate modulates in a context-dependent manner. Butyrate has been shown to activate p38 MAPK in various cell types, including colon cancer cells. researchgate.netnih.gov This activation is implicated in mediating some of butyrate's key cellular effects. For instance, in the human colon cancer cell line Caco-2, the butyrate-induced upregulation of vitamin D receptor (VDR) expression and subsequent cell differentiation is dependent on the p38 MAPK pathway. nih.gov The use of a specific p38-MAPK inhibitor, SB203580, was found to abolish these butyrate-mediated effects. nih.gov

Furthermore, the activation of p38 MAPK by butyrate can trigger apoptosis in cancer cells. researchgate.netmdpi.com This pro-apoptotic effect is linked to the upregulation of PPARγ expression and activity, which in turn leads to the activation of caspases. researchgate.net However, the role of p38 MAPK in butyrate's activity can be complex. In some contexts, such as in ras-transformed rat liver epithelial cells, the inhibition of p38 MAP kinase has been shown to potentiate butyrate-induced apoptosis, suggesting an inhibitory or protective role for p38 MAPK in certain scenarios. nih.gov Studies have also demonstrated that butyrate-induced impairment of intestinal barrier function in Caco-2 cell monolayers is associated with p38 MAPK activation and can be attenuated by its inhibition. nih.gov

Table 1: Research Findings on Butyrate and p38 MAPK Modulation

Cell Line/Model Effect of Butyrate Downstream Consequence Reference
Caco-2 (colon cancer) Activates p38 MAPK Upregulation of Vitamin D Receptor (VDR), promoting cell differentiation. nih.gov
Caco-2 (colon cancer) Activates p38 MAPK Upregulation of PPARγ, leading to caspase activation and apoptosis. researchgate.net
Caco-2 (colon cancer) Activates p38 MAPK Induces apoptosis and impairs intestinal barrier function. nih.gov
Du145 (prostate cancer) Activates p38 MAPK pathway Increased upstream enzymes MKK3 and MKK4, leading to apoptosis. mdpi.com
WB-ras (rat liver epithelial) Induces apoptosis Inhibition of p38 MAPK synergistically enhances butyrate-induced apoptosis. nih.gov
Cdc42-PAK Pathway Engagement

Direct evidence detailing the engagement of the Cell division control protein 42 homolog (Cdc42)-p21-activated kinase (PAK) pathway by this compound is not extensively documented in current literature. However, this pathway is a known upstream regulator of key signaling cascades that are modulated by butyrate. Specifically, the Cdc42-PAK signaling axis can lead to the activation of both Jun kinase (JNK) and p38 MAPK. nih.gov Given that butyrate is a well-established activator of p38 MAPK in multiple cell types, it is plausible that its effects are, at least in part, mediated through the Cdc42-PAK pathway. researchgate.netmdpi.comnih.gov The PAK signaling pathway itself is implicated in numerous malignancies and influences processes like cell migration, survival, and differentiation. nih.gov Therefore, while a direct link remains to be conclusively established, the engagement of the Cdc42-PAK pathway represents a potential mechanism for butyrate's observed effects on downstream MAPK signaling.

Phosphoinositide 3-kinase (PI3K) Pathway Activation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its modulation by butyrate is multifaceted and highly dependent on the cellular context. In many cancer cell lines, butyrate has been shown to inhibit the PI3K/Akt pathway, which contributes to its anti-neoplastic effects. mdpi.comaacrjournals.org This inhibition can lead to decreased cancer cell migration and increased apoptosis. mdpi.comaacrjournals.org For example, in KM20 human colon cancer cells, inhibiting the PI3K pathway was found to augment sodium butyrate-induced apoptosis. aacrjournals.org

Conversely, in other biological settings, butyrate activates the PI3K/Akt pathway. In a rat model of middle cerebral artery occlusion (MCAO), sodium butyrate attenuated neuronal apoptosis by activating the PI3K/Akt pathway via the GPR41 receptor. nih.gov Similarly, sodium butyrate was found to cause the degradation of α-Synuclein through a process that involved the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

A study directly investigating the combined effects of lithium and butyrate found that butyrate attenuated lithium-induced cardiometabolic disorders in rats through the enhancement of the PI3K/eNOS pathway. researchgate.net This suggests a protective role for butyrate-mediated PI3K activation in mitigating certain adverse effects associated with lithium. researchgate.net Furthermore, lithium on its own is known to exert neuroprotective effects through the activation of the PI3K/Akt pathway, specifically via phosphorylation of Akt at Thr308. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Modulation

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and autophagy, and its activity is frequently modulated by butyrate. A significant body of research indicates that butyrate often acts as an inhibitor of the mTOR signaling pathway. nih.govnih.govspandidos-publications.com In HCT116 colorectal cancer cells, butyrate was shown to deactivate mTOR/S6K1 signaling, which was linked to the inhibition of cell proliferation and the induction of apoptosis. spandidos-publications.com This deactivation may occur through the downregulation of the deacetylase SIRT1. spandidos-publications.com

Butyrate's modulation of mTOR is also tied to other forms of cell death. Recent findings show that sodium butyrate can enhance ferroptosis by inhibiting the mTOR pathway through the FFAR2 receptor. nih.gov Furthermore, butyrate can induce autophagy, a cellular recycling process, through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov In human bladder cancer cells, sodium butyrate was found to induce autophagy via the AMPK/mTOR pathway. nih.gov

However, the effect of butyrate on mTOR is not exclusively inhibitory. In murine CD8+ T cells, butyrate was found to enhance mTOR signaling, which contributed to improved effector and memory functions of these immune cells. frontiersin.org In cases of chronic exposure in colon cancer cells, resistance to butyrate can develop through the activation of Akt/mTOR signaling. mdpi.com Lithium, a component of this compound, has also been shown to promote myelinophagy (a form of autophagy) in a manner that is independent of mTOR. researchgate.net

Receptor and Transcription Factor Modulation

This compound's effects are also initiated at the cell surface through direct interaction with specific receptors, leading to the modulation of downstream signaling and transcription factor activity.

G-Protein Coupled Receptors (GPCRs) Agonism

Butyrate is a well-established ligand for several G-protein coupled receptors (GPCRs), which are also known as free fatty acid receptors (FFARs). Through these receptors, it can influence a wide array of physiological responses.

Butyrate acts as a potent agonist for G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFA3). nih.govnih.govnih.gov GPR41 is a Gαi-coupled receptor, and its activation by butyrate has been linked to numerous downstream effects. nih.gov

In the nervous system, the activation of GPR41 by sodium butyrate has been shown to protect against neuronal apoptosis in a stroke model by initiating a Gβγ-dependent activation of the PI3K/Akt pathway. nih.gov In cardiomyocytes, butyrate activation of GPR41 leads to a decrease in cell shortening and intracellular calcium transients, suggesting a role in modulating cardiac contractility. nih.gov

GPR41 activation is also crucial for regulating inflammatory responses and maintaining epithelial barrier integrity. frontiersin.orgfrontiersin.org Studies in bovine ruminal epithelial cells demonstrated that sodium butyrate alleviates lipopolysaccharide-induced inflammation and modulates apoptosis by activating GPR41. frontiersin.org Furthermore, GPR41 is involved in host energy regulation and the modulation of lipid metabolism. nih.govresearchgate.net

Table 2: Research Findings on Butyrate and GPR41 (FFA3) Agonism

System/Cell Model Effect of Butyrate via GPR41 Downstream Pathway/Consequence Reference
Rat MCAO model (neuroprotection) Attenuates neuronal apoptosis Activates Gβγ/PI3K/Akt pathway nih.gov
Mouse Cardiomyocytes Decreases cell shortening and Ca2+ transients Inhibits SERCA activity in a PTX-dependent manner nih.gov
Bovine Rumen Epithelial Cells Alleviates LPS-induced inflammation and apoptosis Modulates inflammatory gene expression and cell cycle frontiersin.org
Goat Cecum (high concentrate diet) Alleviates inflammatory injury Downregulates expression of GPR41 and inflammatory cytokines frontiersin.org
Adipose Tissue/Gut Regulates host energy balance Modulates gut motility and sympathetic activity nih.gov

Compound Names

Molecular Mechanisms and Signaling Pathways of Lithium Butyrate

Molecular Mechanisms and Signaling Pathways

The biological activity of this compound is multifaceted, stemming from the distinct and sometimes overlapping roles of its constituent ions. Butyrate is a well-characterized ligand for certain G-protein coupled receptors and a known inhibitor of histone deacetylases (HDACs), which has profound effects on gene expression. Lithium, on the other hand, is known to modulate various signaling cascades, including those involving transcription factors.

Butyrate, the active anion of this compound, is a primary ligand for two orphan G-protein coupled receptors, GPR43 (also known as FFA2) and GPR109A. These receptors are key sensors of the gut microbial metabolite environment and play significant roles in metabolic and immune regulation.

GPR43, or Free Fatty Acid Receptor 2 (FFA2), is activated by short-chain fatty acids (SCFAs), including butyrate. nih.gov This receptor is coupled to both Gαi/o and Gαq/11 heterotrimeric G proteins. biomolther.org Activation of GPR43 by butyrate can lead to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium levels. nih.govbiomolther.org While butyrate is a known agonist, its potency at GPR43 is generally lower than that of other SCFAs like acetate (B1210297) and propionate (B1217596). nih.gov

Table 1: Potency of Butyrate on GPR43 Activation

Agonist Assay EC50 Value (µM) Cell Line Reference
Butyrate cAMP Inhibition >1000 CHO cells expressing human GPR43 nih.gov
Acetate cAMP Inhibition ~300.7 CHO cells expressing human GPR43 nih.govbiomolther.org
Propionate cAMP Inhibition ~57.72 CHO cells expressing human GPR43 nih.govbiomolther.org

The activation of GPR43 by butyrate has been linked to the modulation of inflammatory responses. For instance, GPR43 signaling can influence the function of immune cells, such as neutrophils. nih.gov

GPR109A is another GPCR that recognizes butyrate as a ligand. nih.govucsd.edu This receptor is expressed in various tissues, including the colon and immune cells. ucsd.edu The activation of GPR109A by butyrate has been shown to mediate anti-inflammatory and tumor-suppressive effects. nih.gov For example, GPR109A signaling can suppress the NF-κB pathway and induce apoptosis in colon cancer cells. nih.gov Furthermore, activation of GPR109A by butyrate can lead to the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, contributing to an anti-inflammatory environment. nih.gov In colorectal cancer cells, the GPR109a-AKT signaling pathway is involved in butyrate-mediated inhibition of glucose metabolism. nih.govresearchgate.net

Butyrate is a well-documented inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Butyrate has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. nih.govnih.gov In various cell types, including peripheral blood mononuclear cells and the human monocytic cell line THP-1, butyrate treatment has been observed to abolish lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.net This inhibitory effect on NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govsciopen.comacs.org

Table 2: Effect of Butyrate on NF-κB Signaling

Cell Type/Model Stimulus Butyrate Concentration Observed Effect Reference
THP-1 cells LPS 2 mM Decreased NF-κB transcriptional activity nih.gov
Peripheral Blood Mononuclear Cells LPS 2 mM Abolished nuclear translocation of NF-κB p65 nih.gov
Bovine Macrophages LPS 0.25, 0.5, 1 mM Inhibited phosphorylation of IκB and p65 researchgate.net
Mouse model of acute lung injury LPS - Downregulated protein abundance of TLR4 and NF-κB p65 acs.org

Butyrate has been identified as an activator of the Nuclear Factor (Erythroid-derived 2)-like 2 (Nrf2) signaling pathway. bioscientifica.comnih.govcambridge.orgresearchgate.net Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. bioscientifica.comnih.gov Studies have shown that sodium butyrate can elevate the expression of Nrf2 and its downstream target genes, such as heme oxygenase 1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1). bioscientifica.comnih.govcambridge.orgresearchgate.net The mechanism of Nrf2 activation by butyrate may involve the inhibition of histone deacetylases (HDACs), leading to increased histone acetylation at the Nrf2 promoter and subsequent upregulation of its expression. cambridge.org

Table 3: Butyrate-Mediated Activation of the Nrf2 Pathway

Model System Treatment Key Findings Downstream Genes Upregulated Reference
Diabetic mouse model Sodium Butyrate Ameliorated renal oxidative damage Heme oxygenase 1 (HO-1), NAD(P)H dehydrogenase quinone 1 (NQO1) bioscientifica.comnih.gov
High-fat diet-fed rats Sodium Butyrate Alleviated hepatic oxidative stress Nrf2, NQO1, HO-1, GCLC, GCLM cambridge.org
Obesity-prone and -resistant rats Sodium Butyrate Improved tissue antioxidant capacity Nrf2, Nqo-1, Ho-1 researchgate.netresearchgate.net

Butyrate has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a critical role in lipid metabolism, adipogenesis, and inflammation. In human colon carcinoma Caco-2 cells, butyrate treatment leads to a significant, dose- and time-dependent increase in both PPARγ mRNA and protein levels. nih.gov This effect appears to be specific to butyrate, as other short-chain fatty acids like propionate did not produce the same effect. nih.gov The upregulation of PPARγ by butyrate is believed to contribute to its effects on cell differentiation and lipid metabolism. nih.govresearchgate.netresearchgate.net

The lithium component of this compound is known to modulate the DNA binding activity of Activator Protein 1 (AP-1). nih.govnih.govdeepdyve.com AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. Studies using lithium chloride have demonstrated a concentration-dependent increase in AP-1 DNA binding activity in cultured rat cerebellar granule cells. nih.govdeepdyve.com This effect was observed at therapeutically relevant concentrations of lithium (0.5 and 1.0 mM) and was associated with increased mRNA levels of the AP-1 components c-fos and c-jun. nih.govdeepdyve.com In PC12 cells, pretreatment with lithium chloride was found to attenuate the nerve growth factor (NGF)-induced activation of AP-1 DNA binding activity by 42%. nih.gov This modulation of AP-1 activity by lithium suggests a potential mechanism by which this compound could influence long-term gene expression and cellular adaptation.

Butyrate has been shown to regulate the expression and signaling of Toll-Like Receptor 4 (TLR4). sciopen.comacs.orgspandidos-publications.commdpi.comresearchgate.net TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). spandidos-publications.com In human and mouse colon cancer cell lines, butyrate treatment has been found to significantly increase the expression levels of TLR4. spandidos-publications.com This upregulation of TLR4 by butyrate can enhance the cell's sensitivity to LPS. Paradoxically, while increasing TLR4 expression, butyrate can also exert anti-inflammatory effects by inhibiting the downstream NF-κB signaling pathway activated by TLR4. sciopen.comacs.orgmdpi.com For instance, in a mouse model of acute lung injury, sodium butyrate administration markedly downregulated the LPS-induced increase in TLR4 and NF-κB protein abundance. acs.org This dual regulatory role suggests that butyrate can modulate the innate immune response at multiple levels.

Autophagy and Protein Homeostasis

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular health and homeostasis. This compound is believed to modulate this pathway, thereby influencing protein quality control and the clearance of abnormal protein aggregates.

The induction of autophagy is a key mechanism by which cells respond to stress and clear damaged components. Both lithium and butyrate have been shown to independently trigger this process through distinct signaling pathways.

Lithium is recognized as an inducer of autophagy, primarily acting through an mTOR-independent pathway. nih.gov It inhibits the enzyme inositol (B14025) monophosphatase (IMPase), leading to a decrease in the levels of inositol and myo-inositol-1,4,5-trisphosphate (IP3). nih.gov Reduced IP3 levels are associated with the stimulation of autophagy, facilitating the clearance of aggregate-prone proteins. nih.gov In some cellular contexts, lithium's inhibition of glycogen (B147801) synthase kinase-3β (GSK3β) can also influence autophagy, though the effects can be complex and sometimes contradictory, with potential for both induction and inhibition depending on the specific cellular conditions. nih.govnih.gov

Butyrate, on the other hand, has been demonstrated to induce autophagy in various cell types, including colorectal cancer cells and chondrocytes. researchgate.netfrontiersin.org One of the proposed mechanisms involves the activation of AMP-activated protein kinase (AMPK) signaling. nih.gov However, it is noteworthy that some studies have reported an inhibitory effect of sodium butyrate on autophagy in specific contexts, such as in THP-1 cells treated with advanced glycation end-products, where it was found to decrease the expression of autophagy markers like Beclin-1 and LC3B by blocking the PI3K/Akt pathway. mdpi.comnih.gov

ComponentMechanism of Autophagy InductionKey Signaling Molecules InvolvedSupporting Evidence
LithiumInhibition of inositol monophosphatase (IMPase)IMPase, Inositol, IP3Reduces IP3 levels, leading to mTOR-independent autophagy. nih.gov
ButyrateActivation of AMP-activated protein kinase (AMPK)AMPKIncreased AMPK activity stimulates autophagy pathways. nih.gov
Butyrate (Context-Dependent Inhibition)Inhibition of the PI3K/Akt pathwayPI3K, Akt, Beclin-1, LC3BDecreased expression of autophagy markers in specific inflammatory models. mdpi.comnih.gov

The autophagy pathway is a critical component of the cell's protein quality control system, responsible for recognizing and degrading misfolded or aggregated proteins. Sodium butyrate has been shown to enhance the activity of this pathway. In cellular models of Spinocerebellar ataxia type 3 (SCA3), treatment with sodium butyrate increased the activity of the autophagy protein quality control pathway, which contributed to the clearance of pathogenic protein aggregates. nih.gov This enhancement is crucial for maintaining protein homeostasis, or proteostasis, particularly under conditions of cellular stress or in the context of diseases characterized by protein aggregation. nist.gov

A direct consequence of enhanced autophagy is the increased clearance of intracellular protein aggregates, which are hallmarks of many neurodegenerative diseases. nih.gov Lithium has been observed to promote the degradation of several aggregate-prone proteins, including mutant huntingtin, phosphorylated tau, and α-synuclein. nih.gov This effect is largely attributed to its ability to induce autophagy. nih.gov

Similarly, treatment with sodium butyrate has been shown to effectively reduce the burden of protein aggregates. In studies on SCA3, sodium butyrate treatment led to a significant decrease in the presence of ataxin-3 aggregates. nih.gov This clearance of high molecular weight, detergent-insoluble protein species is dependent on a functional autophagy pathway. nih.gov

Proteinopathies are diseases characterized by the aggregation of specific proteins. Spinocerebellar ataxia type 3 (SCA3), for instance, is caused by the aggregation of a mutant form of the ataxin-3 protein. nih.gov Sodium butyrate has demonstrated therapeutic potential in models of this disease by directly addressing the underlying protein aggregation.

Research has shown that sodium butyrate treatment can decrease the levels of both high molecular weight and insoluble ataxin-3 species in cultured cells. nih.gov The beneficial effects of sodium butyrate on motor performance in a zebrafish model of SCA3 were prevented when autophagy was inhibited, indicating that the modulation of ataxin-3 aggregation by butyrate is autophagy-dependent. nih.gov This highlights the potential of butyrate to ameliorate the pathological hallmarks of specific proteinopathies.

ComponentEffect on Protein AggregatesExample ProteinopathyMechanismSupporting Evidence
LithiumEnhances degradation of aggregate-prone proteinsHuntington's Disease, Alzheimer's Disease, Parkinson's DiseaseInduction of autophagyFacilitates clearance of mutant huntingtin, phosphorylated tau, and α-synuclein. nih.gov
ButyrateDecreases the presence of protein aggregatesSpinocerebellar Ataxia Type 3 (SCA3)Autophagy-dependent clearanceReduces high molecular weight and insoluble ataxin-3 aggregates. nih.gov

Gene Expression Regulation and Epigenomic Landscape Modification

This compound is expected to have a profound impact on gene expression and the epigenome, largely through the well-documented activity of butyrate as a histone deacetylase (HDAC) inhibitor.

Butyrate is known to cause widespread changes in the transcriptional landscape of cells. As an inhibitor of HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and the accessibility of DNA to transcription factors. nih.gov This results in significant changes to gene expression.

A study on bovine kidney epithelial cells revealed that treatment with sodium butyrate led to profound alterations in gene expression, with approximately 11,408 genes being significantly impacted. nih.gov These changes affected a wide range of cellular processes, including cell cycle, apoptosis, and cell morphology. nih.govresearchgate.net Furthermore, butyrate has been shown to modulate the expression of genes involved in the immune response and gut epithelial function. mdpi.com In colon cancer cells, butyrate can influence the expression of RNA-binding proteins, which in turn affects the stability of messenger RNAs (mRNAs) for inflammatory genes. nih.gov

Lithium has also been associated with the transcriptional regulation of specific genes. For example, it can influence the expression of genes such as GSK3β and CRMP1, which are relevant to the pathophysiology of bipolar disorder. mdpi.com The combined action of lithium and butyrate could therefore lead to a complex and multifaceted regulation of the cellular transcriptome.

Regulation of Genes Encoding HDAC Enzymes

The butyrate component of this compound is a well-documented inhibitor of histone deacetylase (HDAC) activity. nih.govyoutube.com This inhibition is a primary mechanism through which it exerts its effects on gene expression. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that generally represses gene transcription. researchgate.net By inhibiting HDACs, butyrate causes an increase in histone acetylation (hyperacetylation), which relaxes the chromatin structure and allows transcription factors to access gene promoters. nih.govnih.gov

The effects of butyrate are particularly targeted toward class I and class II HDACs. researchgate.netpnas.orgsemanticscholar.org Research indicates that the inhibition of HDAC activity can affect the expression of a significant, though small, percentage of mammalian genes, estimated to be around 2%. nih.gov

Beyond inhibiting the enzymatic activity, lithium and butyrate can also regulate the expression level of HDACs themselves.

Butyrate: As an HDAC inhibitor, butyrate can indirectly influence the expression of various genes, including those that regulate cellular processes. nih.gov It has been shown to induce the expression of the cell cycle inhibitor p21 by promoting histone hyperacetylation at its promoter. nih.govnih.gov This effect is mediated by the inhibition of HDAC1 and HDAC2. nih.gov

Interestingly, while HDAC inhibition is generally associated with increased gene expression, studies have shown that treatment with butyrate can lead to both the up- and down-regulation of a similar number of genes. semanticscholar.org In some cases, butyrate has been observed to cause deacetylation at the transcription start sites of genes that are consequently down-regulated. semanticscholar.org

Table 1: Regulation of HDAC by the Constituent Ions of this compound.

Impact on Cellular Processes: Proliferation, Differentiation, Motility, Apoptosis

The dual action of lithium and butyrate on distinct signaling pathways results in significant impacts on fundamental cellular processes.

Proliferation The butyrate ion is widely recognized for its anti-proliferative effects in numerous cancer cell lines, including colon, breast, and lung cancer. nih.govnih.gov It often achieves this by arresting the cell cycle in the G1 phase. nih.gov A key mechanism is the induction of the cyclin-dependent kinase inhibitor p21, which acts as a stop signal for cell division. youtube.comnih.govplos.orgyoutube.com The induction of p21 is a critical part of the growth arrest mediated by butyrate. nih.gov

The lithium ion has a more complex, concentration-dependent effect on proliferation. researchgate.net It is a potent inhibitor of GSK-3β, an enzyme involved in numerous signaling pathways. nih.govfrontiersin.orgnih.gov By inhibiting GSK-3β, lithium can prevent the degradation of β-catenin, which can then translocate to the nucleus and activate genes like Cyclin D1 that promote cell growth and survival. wikipedia.org Conversely, inhibition of GSK-3β can also lead to the expression of cell cycle inhibitors like p21, promoting cell cycle arrest. wikipedia.org In some cancer cells, like the A549 lung cancer line, lithium disrupts normal cell cycle progression and leads to arrest in the S and G2/M phases. nih.gov

Differentiation Butyrate is a known inducer of differentiation in cancer cells. nih.govnih.gov For instance, it can induce colon cancer cells to adopt a more differentiated phenotype, which is a key aspect of its anti-cancer properties. nih.govresearchgate.net This process can be mediated through pathways involving Protein Kinase C (PKC). researchgate.net In gastric cancer cells, butyrate has been shown to induce differentiation into intestinal-type cells. nih.gov

Lithium has also been reported to promote cell differentiation, partly through its inhibition of GSK-3β. nih.gov

Motility Cell motility is crucial for cancer invasion and metastasis. The butyrate component has been shown to suppress the motility and invasion of various cancer cells, including those of colorectal, bladder, and prostate cancers. dovepress.comfrontiersin.org This effect can be mediated by the deactivation of signaling pathways such as Akt/ERK. nih.gov

Apoptosis Both ions can induce apoptosis (programmed cell death), a critical process for eliminating cancerous cells.

Butyrate: In many cancer cell lines, butyrate is a potent inducer of apoptosis. nih.govmdpi.com This effect is often dose-dependent, with higher concentrations leading to apoptosis. researchgate.netnih.gov The induction of p21 by butyrate can lead non-proliferating cells toward an apoptotic pathway. nih.gov

Lithium: The effect of lithium on apoptosis is also dose-dependent. researchgate.net At high concentrations, lithium chloride has been shown to induce late apoptotic cell death in A549 lung cancer cells and SKOV3 ovarian cancer cells. researchgate.netnih.gov This can be accompanied by an increase in reactive oxygen species (ROS) and nitric oxide. nih.gov However, there is also evidence suggesting that at lower concentrations, lithium can have anti-apoptotic, or protective, effects. nih.gov

Table 2: Summary of the Impact of this compound's Constituent Ions on Cellular Processes.

Mentioned Compounds

Preclinical Research on Biological Effects in in Vitro and Animal Models

Neuroscience Research

In the realm of neuroscience, preclinical studies using in vitro and animal models have extensively investigated the potential of lithium and butyrate (B1204436) to confer protection against a range of neurotoxic challenges. These studies form the foundation for understanding the potential therapeutic actions of lithium butyrate in neurological disorders.

Neuroprotective Effects

The neuroprotective capacity of lithium and butyrate has been demonstrated across multiple models of neuronal injury. The research highlights mechanisms that counter excitotoxicity, ischemia, oxidative stress, proteinopathy, and apoptosis.

Glutamate-induced excitotoxicity, a process implicated in various neurological conditions, is a key area where the components of this compound have shown protective effects.

Lithium: Pre-treatment with lithium salts has been shown to robustly protect cultured rat cerebral cortical neurons from glutamate-induced excitotoxicity, which is mediated by N-methyl-D-aspartate (NMDA) receptors. nih.gov This protection is associated with the inhibition of NMDA receptor-mediated calcium influx. nih.gov One of the underlying mechanisms involves a marked reduction in the phosphorylation of the NMDA receptor subunit NR2B at Tyr1472, which is believed to inactivate the receptor and thus confer neuroprotection. nih.gov Studies have also shown that lithium attenuates glutamate-induced increases in intracellular calcium concentrations. jwatch.org Furthermore, research on organic lithium salts, such as lithium citrate and lithium ascorbate, demonstrated a significant increase in the survival of cerebellar granular neurons under glutamate-induced stress. ima-press.netima-press.net Lithium citrate, for instance, increased neuron survival by an average of 30%. ima-press.netima-press.net

Butyrate: While research on butyrate's direct role in glutamate (B1630785) excitotoxicity is less extensive, it is known to have broad neuroprotective properties that can mitigate downstream effects of excitotoxic insults, such as oxidative stress and apoptosis.

Table 1: Effects Against Glutamate Excitotoxicity

ComponentModel SystemKey FindingsMechanism of Action
LithiumCultured Rat Cerebral Cortical NeuronsSuppressed glutamate-induced excitotoxicity. nih.govjwatch.orgInhibition of NMDA receptor-mediated Ca2+ influx; decreased phosphorylation of NR2B subunit. nih.gov
Lithium CitrateCultured Cerebellar Granular NeuronsIncreased cell survival by ~30% during glutamate stress. ima-press.netima-press.netEnhanced transport of lithium ions into cells. ima-press.net

In models simulating stroke and other ischemic events, both lithium and butyrate demonstrate significant neuroprotective potential.

Butyrate: In animal models of cerebral ischemia, butyrate has been shown to exert protective effects. frontiersin.orgnih.govnih.gov A systematic review and meta-analysis concluded that butyrate administration reduces cerebral infarct volume and improves neurological function scores in these models. frontiersin.orgnih.gov The mechanisms are linked to reducing inflammation and inhibiting apoptosis. frontiersin.orgnih.gov In a rat model of middle cerebral artery occlusion (MCAO), sodium butyrate reduced infarct volume, improved neurological function, and attenuated neuronal apoptosis. nih.gov

Lithium: Lithium is also known to be neuroprotective in animal models of focal cerebral ischemia. mdpi.com Its mechanisms in this context include the inactivation of NMDA receptors and the activation of cell survival pathways. mdpi.com A study involving a lithium salt of a JNK inhibitor (IQ-1L) in a rat model of focal cerebral ischemia found a significant reduction in infarct size and neurological deficits, suggesting a potential synergistic effect between the inhibitor and the lithium ion. mdpi.com

Table 2: Effects in Ischemia-Induced Damage Models

ComponentModel SystemKey FindingsMechanism of Action
ButyrateAnimal models of cerebral ischemic strokeReduced cerebral infarct volume; improved neurological function scores. frontiersin.orgnih.govAnti-inflammatory and anti-apoptotic effects. frontiersin.orgnih.gov
LithiumAnimal models of focal cerebral ischemiaReduces brain damage and neurological deficits. mdpi.commdpi.comInactivation of NMDA receptors; activation of cell survival pathways. mdpi.com

Both lithium and butyrate can mitigate neuronal damage by combating oxidative stress.

Lithium: In studies using rat cerebral cortical cells, lithium was found to inhibit glutamate-induced oxidative stress, as measured by reductions in lipid peroxidation and protein oxidation. jwatch.org This effect is linked to its ability to prevent the excessive intracellular calcium influx that leads to the generation of reactive oxygen species (ROS) in mitochondria. jwatch.org At lower concentrations, lithium has been shown to reduce oxidative stress, contributing to its neuroprotective effects. nih.gov

Butyrate: Butyrate has demonstrated significant antioxidant properties. researchgate.net In animal models of diet-induced obesity, butyrate administration counteracted oxidative stress in the brain cortex by reducing ROS and malondialdehyde (MDA) levels, while increasing the content of reduced glutathione (GSH). nih.gov Studies on cell lines also show that sodium butyrate can alleviate oxidative stress by decreasing ROS levels and increasing the content of superoxide dismutase (SOD). mdpi.com Butyrate has also been shown to enhance mitochondrial function, particularly in the context of physiological stress. nih.gov

Table 3: Effects Against Oxidative Stress and ROS-Induced Damage

ComponentModel SystemKey FindingsMechanism of Action
LithiumRat Cerebral Cortical CellsInhibited glutamate-induced lipid peroxidation and protein oxidation. jwatch.orgAttenuated glutamate-induced increases in intracellular Ca2+, preventing mitochondrial ROS generation. jwatch.org
ButyrateDiet-induced Obese Mice; THP-1 CellsReduced ROS and MDA levels; increased GSH and SOD content. nih.govmdpi.comEnhances mitochondrial function and activates antioxidant pathways (e.g., Nrf2). researchgate.netresearcher.life

In the context of Alzheimer's disease models, both lithium and butyrate show promise in protecting against the neurotoxicity of amyloid-β (Aβ).

Lithium: Evidence from animal and cellular studies highlights lithium's ability to reduce amyloid plaques and maintain neuronal integrity. nih.govresearchgate.net A study on lithium benzoate (LiBen) discovered that it can increase cell viability against Aβ accumulation and reduce senile plaque deposition in the brains of AD animal models. nih.gov Chronic treatment with subtherapeutic doses of lithium has been found to mitigate the shortening of neuronal telomeres in the presence of induced amyloid toxicity. nih.gov

Butyrate: Butyrate has also been shown to decrease amyloid-β deposition and reduce the associated neuroinflammation in AD models. mdpi.com It is suggested to work, in part, by modulating the activity of glial cells, shifting them towards a more neuroprotective phenotype. mdpi.com

Table 4: Effects Against Amyloid-β42 Toxicity

ComponentModel SystemKey FindingsMechanism of Action
LithiumPreclinical models of Alzheimer's diseaseReduces amyloid plaques; maintains neuronal integrity. nih.govresearchgate.netInhibition of GSK-3β; modulation of neuroinflammatory responses. researchgate.net
Lithium BenzoateAPP/PS1 AD Mouse ModelReduced senile plaque deposition; protected cognition. nih.govAttenuated ROS; improved mitochondrial function. nih.gov
ButyrateAPP/PS1 AD Mouse ModelDecreased Aβ deposition; reduced neuroinflammation. mdpi.comModulation of microglial activation. mdpi.com

A final common pathway of neuronal injury is apoptosis, or programmed cell death, which both lithium and butyrate can effectively inhibit.

Lithium: Lithium treatment has been found to significantly suppress apoptosis in mouse neural progenitor cells. nih.gov The proposed mechanism involves inhibiting caspase-3-independent apoptotic pathways. nih.gov In models of ischemia, lithium's neuroprotective mechanisms include a reduction in the level of the pro-apoptotic protein p53 and an enhancement of the anti-apoptotic protein Bcl-2. mdpi.com

Butyrate: The anti-apoptotic effect of butyrate is a key mechanism of its neuroprotective action in cerebral ischemia. nih.gov Studies show that sodium butyrate attenuates neuronal apoptosis after MCAO in rats. nih.gov This effect is mediated, at least in part, through the activation of the GPR41/Gβγ/PI3K/Akt survival pathway. nih.gov In neonatal hypoxia-ischemia models, butyrate administration prevented neuronal apoptosis as evidenced by the decreased expression of pro-apoptotic markers like cleaved caspase 3 and Bax. researchgate.net

Table 5: Attenuation of Pro-apoptotic Factors

ComponentModel SystemKey FindingsMechanism of Action
LithiumMouse Neural Progenitor Cells; Ischemia ModelsSuppressed apoptosis; decreased p53, increased Bcl-2. mdpi.comnih.govInhibition of GSK-3β; inhibition of caspase-3-independent pathways. nih.gov
ButyrateRat MCAO Model; Neonatal Hypoxia-Ischemia ModelAttenuated neuronal apoptosis; decreased cleaved caspase 3 and Bax. nih.govresearchgate.netActivation of the PI3K/Akt cell survival pathway. nih.gov
Neuroprotection in Traumatic Brain Injury (TBI) Models

Emerging preclinical evidence suggests that lithium may offer neuroprotective benefits in the context of traumatic brain injury (TBI). In various experimental TBI models, lithium administration has been associated with a reduction in neuronal death, preservation of the blood-brain barrier's integrity, and mitigation of neurological deficits. nih.govacs.org The mechanisms underlying these effects are believed to involve the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme implicated in various cellular processes, including apoptosis and inflammation. nih.gov By inhibiting GSK-3, lithium may help to downregulate pro-apoptotic factors and upregulate neuroprotective proteins. nih.gov

Furthermore, studies in animal models of TBI indicate that lithium can attenuate neuroinflammation and neuronal toxicity. This leads to protection against brain edema, hippocampal neurodegeneration, and the loss of hemispheric tissue. nih.gov In laboratory settings, lithium has been shown to protect nerve cells by preventing the over-release of the excitatory neurotransmitter glutamate, which can cause further brain cell damage following an injury. rutgers.edu Research in rat models of TBI has demonstrated that lithium treatment can modestly improve cognitive performance. va.gov These findings collectively point to the potential of lithium compounds in mitigating the complex cascade of secondary injuries that follow a traumatic brain event. nih.govacs.org

Neurotrophic Support and Neurogenesis

Upregulation of Neurotrophins (e.g., BDNF, NGF, GDNF)

Lithium has been shown to modulate the levels of several key neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. In animal models, chronic lithium treatment has been observed to alter the brain concentrations of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) in regions such as the hippocampus and frontal cortex. nih.gov Specifically, studies using rat primary neuronal and astroglial cultures have revealed that chronic lithium exposure can lead to increased intracellular levels of neuronal BDNF and astrocyte GDNF proteins. nih.gov This suggests that lithium may exert its neuroprotective effects by independently affecting neurotrophin levels in different cell types within the brain. nih.gov The upregulation of these factors is a critical aspect of lithium's potential therapeutic action, as diminished neurotrophic support is implicated in the pathophysiology of various neurological and psychiatric conditions. nih.gov

Stimulation of Progenitor Cell Proliferation

In vitro studies have demonstrated that lithium can stimulate the proliferation of neural progenitor cells. Research using rat primary neuronal cultures, including cerebellar granule cells and cerebral cortical cultures, has shown that lithium increases the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a marker of DNA replication and cell proliferation. nih.gov A significant portion of these proliferating cells were identified as neuroblast cells. nih.gov Furthermore, lithium was found to prevent the reduction in progenitor cell proliferation caused by agents such as glutamate and glucocorticoids. nih.gov In cultures of neural stem/progenitor cells (NSPCs), lithium has been observed to increase proliferation and the formation of neurospheres in a concentration-dependent manner. oncotarget.com This proliferative effect is thought to be mediated, at least in part, through the inhibition of glycogen synthase kinase-3 beta (GSK3-β), which in turn activates the Wnt-β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation. oncotarget.complos.org

Model SystemKey FindingsReference
Rat cerebellar and cerebral cortical culturesLithium increased BrdU incorporation, indicating enhanced DNA replication and progenitor cell proliferation. nih.gov
Rat neonatal subventricular zone NSCsLithium stimulated neurogenesis but suppressed astrogliogenesis. plos.org
Adult mouse subventricular zone NSCsCo-treatment with lithium antagonized the anti-proliferative effects of valproic acid. core.ac.uk
Human hippocampal progenitor cellsHigh-dose lithium treatment increased the generation of neuroblasts, neurons, and glia. kcl.ac.uk
Promotion of Hippocampal Neurogenesis

The hippocampus is one of the few brain regions where neurogenesis, the formation of new neurons, continues throughout adulthood. Preclinical studies have shown that lithium can significantly enhance this process. In mouse models, chronic lithium treatment led to a notable increase in the number of newly generated cells in the dentate gyrus of the hippocampus. nih.gov A substantial percentage of these new cells were confirmed to be neurons. nih.gov This effect on hippocampal neurogenesis is believed to be a key mechanism contributing to the therapeutic effects of lithium. In a transgenic mouse model of Alzheimer's disease, lithium treatment was found to stimulate the proliferation and neuronal differentiation of newborn cells in the hippocampus, which was associated with improved cognitive function. nih.govplos.org The promotion of hippocampal neurogenesis by lithium is linked to its ability to inhibit GSK-3β and subsequently activate the Wnt/β-catenin signaling pathway. nih.govplos.org

Enhancement of Synaptic Plasticity (LTP, LTD)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Long-term potentiation (LTP) is a form of synaptic enhancement, while long-term depression (LTD) is a form of synaptic weakening. nih.gov Studies in adult rats have shown that lithium treatment can enhance LTP in the dentate gyrus of the hippocampus. nih.govcpn.or.kr Interestingly, this enhancement of LTP by lithium appears to be independent of the increased number of new neurons from neurogenesis. nih.gov Even acute lithium treatment, which did not result in neurogenesis, was found to enhance LTP. nih.gov The molecular mechanisms underlying this effect are thought to involve key signaling molecules involved in synaptic plasticity. nih.gov However, it is important to note that the effects of lithium on synaptic plasticity can be complex, with some studies reporting an attenuation of LTP after prolonged treatment. cpn.or.kr In the context of epilepsy models, which can cause abnormalities in synaptic plasticity, the application of certain compounds has been shown to restore diminished LTP. mdpi.com

Models of Neurodegenerative Disorders

Lithium has been investigated for its neuroprotective potential in various animal models of neurodegenerative diseases. nih.gov The mechanisms of action are multifaceted and include the activation of neurotrophic and neuroprotective cellular pathways, reduction of oxidative stress, and a decrease in apoptosis and inflammation. frontiersin.org

Furthermore, in cellular and animal models of Parkinson's disease, lithium has demonstrated protective effects against neurotoxins and has been shown to upregulate anti-apoptotic proteins like Bcl-2. frontiersin.org The gut microbiota metabolite butyrate, a component of this compound, has also been shown to counteract cognitive decline and neuronal spine loss in obesity-induced neurodegeneration models by epigenetically enhancing BDNF expression. researchgate.net Additionally, butyrate has been found to relieve neuroinflammation and enhance synaptic plasticity in a mouse model of Alzheimer's disease. mdpi.com

Neurodegenerative Disorder ModelKey Findings Related to Lithium/ButyrateReference
Huntington's Disease (Rat Model)Lithium significantly reduced brain lesions from excitotoxin infusion. nih.gov
Alzheimer's Disease (Transgenic Mouse Model)Lithium stimulated hippocampal neurogenesis, improved cognitive function, and reduced amyloid-β burden. nih.govplos.org
Parkinson's Disease (Cellular/Animal Models)Lithium prevented dopamine (B1211576) depletion and upregulated the anti-apoptotic protein Bcl-2. frontiersin.org
Obesity-induced Cognitive Decline (Mouse Model)Butyrate counteracted cognitive impairment, neuronal spine loss, and BDNF reduction. researchgate.net
Alzheimer's Disease (Mouse Model)Butyrate was shown to relieve neuroinflammation and enhance synaptic plasticity. mdpi.com

Neuroinflammation Modulation

A growing body of evidence from preclinical studies highlights the role of butyrate in modulating neuroinflammation. Butyrate, a short-chain fatty acid, has been shown to suppress microglia-mediated neuroinflammation. nih.govresearchgate.net This anti-inflammatory effect is thought to be mediated, in part, through the GPR109A/PPAR-γ/TLR4-NF-κB signaling pathway. nih.govresearchgate.net

Studies in animal models of alcohol-induced central nervous system damage have demonstrated that dietary supplementation with butyrate can ameliorate this damage and improve related memory and cognitive functions by suppressing neuroinflammation. nih.gov Furthermore, butyrate can modulate the microbiome-gut-brain axis, which is increasingly recognized as a key player in neuroinflammatory processes. nih.govvu.nlparkinsonsnewstoday.com In a mouse model of binge-like ethanol drinking, sodium butyrate supplementation prevented the neuroinflammatory response aggravated by antibiotic treatment. mdpi.com It also prevented changes in the number and morphology of microglia and astrocytes. mdpi.com Additionally, in a mouse model of diet-induced obesity, butyrate was shown to partially revert neuroinflammation and oxidative stress in the brain cortex and synaptic area, while also improving mitochondrial function. nih.gov

ModelKey Findings Related to Butyrate and Neuroinflammation
Chronic alcoholic central nervous damage mouse modelAmeliorated CNS damage and improved cognitive function by suppressing microglia-mediated neuroinflammation via the GPR109A/PPAR-γ/TLR4-NF-κB pathway and modulating the microbiome-gut-brain axis. nih.govresearchgate.net
Binge-like ethanol drinking mouse modelPrevented neuroinflammatory responses, including changes in pro- and anti-inflammatory cytokines and alterations in microglia and astrocytes. mdpi.com
Diet-induced obesity mouse modelPartially reverted neuroinflammation and oxidative stress in the brain cortex and synaptic area; improved mitochondrial function. nih.gov

Behavioral and Cognitive Studies in Animal Models

The components of this compound have been evaluated in animal models relevant to mania, demonstrating effects on hyperactivity. Lithium consistently attenuates amphetamine (AMPH)-induced hyperlocomotion in rodents nih.govnih.gov. In a specific animal model of mania, lithium was shown to both reverse and prevent AMPH-induced hyperactivity, as measured by the number of crossings and rearings in an open-field task nih.gov.

Another model utilizes ouabain, an inhibitor of the Na,K-ATPase membrane pump, to induce behavioral changes. In one study, intracerebroventricular administration of ouabain significantly altered motor activity in rats. Pretreatment with lithium completely prevented this ouabain-induced effect, suggesting a potential role in stabilizing neuronal activity nih.gov.

Sodium butyrate has also shown efficacy in these models. In an animal model of mania, sodium butyrate administration was found to improve amphetamine-induced hyperactivity and restore normal levels of activity researchgate.net.

Table 3: Effects on Hyperactivity in Mania Models
ComponentModelBehavioral OutcomeReference
LithiumAmphetamine-induced hyperactivityReversed and prevented hyperlocomotion. nih.gov
LithiumOuabain-induced behavioral changesPrevented changes in motor activity. nih.gov
Sodium ButyrateAmphetamine-induced hyperactivityImproved hyperactivity and restored normal activity levels. researchgate.net

Butyrate has been investigated for its potential to enhance cognitive function, including associative memory. In mouse models of Alzheimer's disease, butyrate was reported to improve memory nih.govthetransmitter.org. Oral administration of tributyrin, a prodrug of butyrate, was shown to prevent the decline in cognitive and memory function in a transgenic mouse model of Alzheimer's disease nortonhealthcareprovider.com. Similarly, in a model of chronic alcoholic central nervous system damage, dietary supplementation with butyrate improved related memory and cognitive functions nih.govresearchgate.net. Further studies in obese mice demonstrated that butyrate supplementation prevented the decline in temporal order memory and working memory in a Y-maze test nih.gov. The mechanisms underlying these improvements may be linked to butyrate's role as a histone deacetylase (HDAC) inhibitor, which can affect chromatin modifications and gene expression related to synaptic plasticity and memory formation nih.govthetransmitter.org.

Preclinical studies suggest that both lithium and butyrate can modulate anxiety-like behaviors. In a study involving rats subjected to chronic moderate feed restriction, a condition that can induce stress, chronic lithium treatment was found to prevent the development of anxiogenic-like effects, as assessed in the elevated plus maze ufu.br. In a different model, sodium butyrate administration was shown to ameliorate anxiety disorders in mice with chronic alcoholic neuroinflammation researchgate.net. Butyrate is also noted for its ability to increase the synthesis of serotonin and brain-derived neurotrophic factor (BDNF), which are associated with reduced stress and anxiety levels researchgate.net.

Immunomodulation and Anti-inflammatory Effects

Preclinical research in both in vitro and animal models has extensively documented the immunomodulatory and anti-inflammatory properties of butyrate, the active component of this compound. These effects are mediated through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs), leading to a wide range of downstream effects on the immune system. nih.govmdpi.com

Reduction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ, MCP-1)

A primary anti-inflammatory function of butyrate is its ability to suppress the production of pro-inflammatory cytokines. This is largely achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. nih.govmercola.com Studies have shown that butyrate treatment leads to a significant reduction in the secretion of several key cytokines implicated in inflammatory processes.

For instance, in human monocytes and intestinal epithelial cells, butyrate has been demonstrated to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govmdpi.com It also suppresses Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12). nih.govresearchgate.net This downregulation of pro-inflammatory mediators helps to dampen the inflammatory cascade. mercola.com Concurrently, butyrate has been observed to enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govresearchgate.net

CytokineEffect of ButyrateObserved in Model SystemUnderlying Mechanism
TNF-αDecreased ProductionHuman Monocytes, Macrophages, Intestinal Epithelial CellsInhibition of NF-κB pathway
IL-6Decreased ProductionGut-derived Macrophages, Pancreatic Islets, Intestinal Epithelial CellsInhibition of NF-κB, HDAC inhibition
IL-1βDecreased mRNA ExpressionTHP-1 MacrophagesInhibition of NLRP3 inflammasome and NF-κB
IFN-γDecreased ProductionDendritic Cells, T cellsSuppression of IL-12 production
IL-12Decreased ProductionMacrophages, Dendritic CellsSuppression of IL-12p35 and IL-12p40 mRNA

Modulation of Immune Cell Function (e.g., Macrophages, T-regulatory cells, Leukocyte Activation)

Butyrate exerts significant influence over the function and differentiation of various immune cells.

Macrophages : Butyrate can modulate macrophage activity, encouraging a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. mercola.comnih.gov It has been shown to inhibit the function of gut-derived macrophages by decreasing their production of IL-6 and IL-12, an effect dependent on HDAC inhibition. nih.gov The effect of butyrate on macrophages can be concentration-dependent; low concentrations tend to suppress the production of pro-inflammatory cytokines like TNF-α, whereas very high concentrations might have pro-inflammatory effects. nih.gov

T-regulatory cells (Tregs) : A key aspect of butyrate's immunomodulatory role is its ability to promote the differentiation and function of Tregs. mdpi.comresearchgate.net Tregs are crucial for maintaining immune tolerance and preventing autoimmune responses. mdpi.com Butyrate, through its action as an HDAC inhibitor, enhances the expression of Foxp3, a key transcription factor for Treg development. researchgate.netresearchgate.net Studies have demonstrated that butyrate can modulate the balance between T helper 17 (Th17) cells and Tregs, favoring the development of Tregs, which is critical for restoring mucosal immune tolerance. researchgate.net This effect is partly mediated through the activation of the PPARγ signaling pathway. researchgate.netnih.gov

Leukocyte Activation : Butyrate can reduce the activation of leukocytes. For example, it has been shown to inhibit neutrophil recruitment in animal models of colitis. nih.gov It also affects dendritic cells (DCs), which link the innate and adaptive immune systems. Butyrate treatment can induce an immunosuppressive effect in DCs, inhibiting their maturation and subsequent T-cell proliferation. nih.gov

Immune Cell TypeEffect of ButyrateKey Mechanism
MacrophagesPromotes anti-inflammatory (M2) phenotype, reduces pro-inflammatory cytokine production. mercola.comnih.govHDAC Inhibition, PPAR-γ signaling. nih.govnih.gov
T-regulatory cells (Tregs)Promotes differentiation and function, enhances Foxp3 expression. researchgate.netresearchgate.netHDAC Inhibition, PPARγ activation. researchgate.netnih.gov
Dendritic Cells (DCs)Inhibits maturation and T-cell stimulating effects, inducing a tolerogenic state. nih.govSuppression of maturation markers and pro-inflammatory cytokines. nih.gov
NeutrophilsInhibits recruitment and reduces pro-inflammatory factor expression. nih.govnih.govNF-κB inhibition and PPAR-γ upregulation. nih.gov

Effects on Innate Immune System Components

Butyrate influences the innate immune system, which provides the first line of defense against pathogens. One key effect is the promotion of antimicrobial peptide (AMP) production by intestinal epithelial cells. nih.govnih.gov AMPs are crucial for controlling the microbial population at mucosal surfaces. Butyrate has also been shown to increase AMPs secreted by macrophages. nih.gov Furthermore, its influence on innate immune cells like macrophages and dendritic cells, as described above, is a critical component of its regulatory function, helping to shape the subsequent adaptive immune response. nih.gov

Regulation of Epithelial Barrier Integrity (e.g., Tight Junctions, TEER)

A robust intestinal epithelial barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. mdpi.com Butyrate plays a significant role in strengthening this barrier. nih.gov It enhances barrier function by modulating the expression and assembly of tight junction proteins, which are the key structures that seal the space between adjacent epithelial cells. mdpi.comnih.gov

Studies using in vitro models of the intestinal epithelium, such as Caco-2 cell monolayers, have shown that butyrate treatment increases Transepithelial Electrical Resistance (TEER), a measure of barrier integrity. nih.govnih.gov This effect is associated with the upregulation and proper localization of tight junction proteins like Claudin-1, ZO-1, and Occludin. nih.gov The mechanism for this involves increased transcription of tight junction protein genes; for example, butyrate facilitates the interaction between the transcription factor SP1 and the promoter region of the Claudin-1 gene. nih.gov This enhancement of the physical barrier helps to reduce intestinal permeability. nih.govnih.gov

ParameterEffect of ButyrateMechanism/Observation
Transepithelial Electrical Resistance (TEER)IncreasedIndicates enhanced barrier integrity. nih.gov
Paracellular Permeability (e.g., FD-40 flux)DecreasedShows reduced leakage across the epithelial layer. nih.gov
Claudin-1Increased Expression and TranscriptionFacilitates SP1 transcription factor binding to the gene promoter. nih.gov
ZO-1Induced Redistribution to Cellular MembranePromotes proper assembly of tight junctions. nih.gov
OccludinInduced Redistribution to Cellular MembraneStrengthens tight junction seals. nih.gov

Oncology Research (Preclinical)

In the context of oncology, butyrate is recognized for its anti-tumor properties, primarily stemming from its role as an HDAC inhibitor. nih.gov This activity allows it to alter gene expression, leading to the inhibition of cell proliferation and the induction of differentiation or apoptosis in cancer cells. nih.gov

Selective Inhibition of Tumor Cell Growth

Preclinical studies have consistently demonstrated that butyrate can inhibit the proliferation of various tumor cell lines, including those from colon, breast, and liver cancers. nih.gov This inhibitory effect is often dose-dependent. nih.gov Importantly, the efficacy of butyrate in inhibiting cancer cell growth is cell type-specific. nih.gov

For example, a study comparing different human colon cancer cell lines (HCT116, HT-29, and Caco-2) found varying half-maximal inhibitory concentrations (IC50) for butyrate. nih.gov The HCT116 cell line was found to be more sensitive to butyrate's effects compared to HT-29 and Caco-2 cells. nih.gov The mechanism behind this inhibition involves the downregulation of survival signals like phosphorylated ERK1/2 and c-Myc, and the induction of apoptosis. nih.govmdpi.com Butyrate showed a stronger potential to induce apoptosis and the nuclear tumor suppressor p21 in HCT116 cells, highlighting the cell-specific nature of its anti-cancer activity. nih.gov

Colon Cancer Cell LineIC50 of Butyrate (mM) at 48hIC50 of Butyrate (mM) at 72hKey Molecular Effects
HCT1160.830.86Strong induction of apoptosis and p21 tumor suppressor. nih.gov
HT-292.422.15Decreased p-ERK1/2 and c-Myc survival signals. nih.gov
Caco-2N/D2.15Decreased p-ERK1/2 and c-Myc survival signals. nih.gov

N/D: Not Determined

Induction of Apoptosis in Cancer Cells

Butyrate is a well-documented agent for inducing apoptosis, or programmed cell death, in a variety of cancer cell lines. This pro-apoptotic effect is a cornerstone of its anticancer potential and appears to be dose-dependent, with higher concentrations progressively increasing the rate of cell death nih.gov. The mechanisms are multifaceted, often involving the intrinsic mitochondrial pathway.

In Caco-2 colon cancer cells, butyrate induces apoptosis by altering the balance of Bcl-2 family proteins, specifically by increasing the expression of the pro-apoptotic protein Bak. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to cell death nih.gov. Similarly, in human gastric cancer cells, treatment with sodium butyrate leads to a significant, time-dependent inhibition of cell proliferation by inducing apoptosis utmb.edu. This effect is associated with the increased expression of pro-apoptotic genes such as Bax, Bak, and Bik utmb.edu.

Studies on colorectal cancer cell lines HCT116 and LoVo show that sodium butyrate increases the rate of apoptosis and the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of DNA damage and apoptosis mdpi.com. The induction of apoptosis by butyrate is a robust finding across numerous cancer types, including colon, gastric, and breast cancer nih.govplos.org.

Cancer Cell LineKey Apoptotic MechanismObserved EffectsReference
Caco-2 (Colon)Mitochondrial Pathway ActivationIncreased Bak expression, cytochrome c release, caspase activation. nih.gov
SIIA (Gastric)Upregulation of Pro-Apoptotic GenesIncreased expression of Bax, Bak, and Bik. utmb.edu
HCT116 & LoVo (Colorectal)DNA Damage PathwayIncreased PARP cleavage and apoptosis rate. mdpi.com

Repression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. Preclinical studies indicate that butyrate can exert anti-angiogenic effects. In studies using colon cancer cells, butyrate was found to impair tumor cell-induced angiogenesis nih.gov.

The mechanism involves the modulation of key angiogenic regulators. Treatment of Caco-2 colon cancer cells with butyrate led to a reduction in the levels of the pro-angiogenic vascular endothelial growth factor (VEGF) nih.gov. Interestingly, while the total protein level of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for VEGF, was increased, its nuclear translocation was inhibited. This nuclear sequestration prevents HIF-1α from activating the transcription of target genes like VEGF, thereby decreasing its pro-angiogenic signaling and activity nih.gov. Further research shows that sodium butyrate can significantly increase the expression of anti-angiogenic variants of VEGF, such as VEGF165b, in human lung microvascular endothelial cells, which may contribute to its anticancer effects nih.gov.

Antimetastatic Effects

The metastatic spread of cancer is a primary cause of mortality. Evidence from preclinical models suggests that butyrate may possess antimetastatic properties. A key aspect of metastasis is the ability of cancer cells to migrate. In vitro studies have demonstrated that sodium butyrate can inhibit the migration of colorectal cancer cells, a crucial step in the metastatic process mdpi.com. This suggests that butyrate could potentially interfere with the ability of tumor cells to invade surrounding tissues and spread to distant organs.

Modulation of Tumor Suppressor Genes

Butyrate's anticancer effects are also linked to its ability to modulate the expression of critical genes involved in cell cycle control, including tumor suppressor genes. As a histone deacetylase (HDAC) inhibitor, butyrate can alter chromatin structure, leading to changes in gene expression youtube.com.

In gastric cancer cells, sodium butyrate treatment was associated with increased expression of the cell-cycle inhibitors p21(Waf1/Cip1) and p27(Kip1) utmb.edu. These proteins are crucial tumor suppressors that can halt the cell cycle, preventing uncontrolled proliferation. Studies in colorectal cancer have also shown that butyrate can regulate the expression of the p53 tumor suppressor protein nih.gov. Butyrate-producing microbes were found to reverse genetic distortions caused by p53 mutations in CRC by regulating the expression of other downstream proteins nih.gov. This ability to reactivate or enhance the function of tumor suppressor pathways is a significant mechanism of butyrate's antineoplastic activity.

Studies in Specific Cancer Cell Lines (e.g., Medullary Thyroid Cancer, Anaplastic Carcinoma, HeLa)

The effects of butyrate and related compounds have been investigated in several specific and aggressive cancer cell lines.

Medullary Thyroid Cancer (MTC): MTC is often resistant to conventional therapies. Research has shown that combination therapy using the HDAC inhibitor suberoyl bis-hydroxamic acid (SBHA) and lithium chloride can effectively limit the growth of MTC cells in vitro nih.gov. This combination therapy was found to induce apoptosis, as evidenced by an increase in the cleavage of PARP and caspase-3 nih.gov. This is a particularly relevant finding as it demonstrates a direct role for lithium in enhancing the apoptotic effects of HDAC inhibition in this specific cancer type.

Anaplastic Carcinoma: Anaplastic thyroid carcinoma (ATC) is a highly aggressive malignancy with a poor prognosis. Studies on an ATC cell line demonstrate that butyrate can induce cell cycle arrest in both the G1 and G2/M phases nih.govuky.edu. This arrest is correlated with significant changes in the cell cycle machinery, including increased expression of the cyclin-dependent kinase inhibitors p21/Cip1 and p27/Kip1, and decreased expression of cyclin A and cyclin B nih.gov.

HeLa Cells: In HeLa cervical cancer cells, sodium butyrate has been shown to inhibit cell proliferation by preferentially blocking cells in the early G1 phase of the cell cycle nih.govnih.gov. In addition to cell cycle arrest, butyrate also acts as a specific stimulator of epithelial cell differentiation in HeLa cells, indicated by an increase in cellular prekeratin synthesis and tonofilament number nih.gov.

Cell LineCancer TypeCompound(s) StudiedPrimary EffectReference
MTC cellsMedullary Thyroid CancerLithium chloride + HDAC inhibitorsInduction of apoptosis nih.gov
ATC cellsAnaplastic Thyroid CarcinomaButyrateCell cycle arrest (G1 and G2/M phases) nih.gov
HeLaCervical CancerSodium ButyrateCell cycle arrest (G1 phase) and induction of differentiation nih.govnih.gov

Metabolic Regulation and Related Disorders (Preclinical)

Beyond its role in oncology, butyrate is a significant modulator of host metabolism, with preclinical studies pointing to its potential benefits in managing metabolic disorders.

Impact on Cardiometabolic Disorders

Cardiometabolic disorders represent a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and hypertension. Interestingly, while lithium is a valuable therapeutic agent, its use has been associated with the development of cardiometabolic side effects researchgate.net. Preclinical research in animal models suggests that butyrate may have a therapeutic role in mitigating these very issues.

In a study using male Wistar rats, lithium administration was shown to significantly increase fasting blood sugar and plasma insulin, while reducing key signaling molecules like endothelial nitric oxide synthase (eNOS) and Nitric Oxide (NO) researchgate.netresearchgate.net. Co-administration of sodium butyrate was able to attenuate these adverse effects. Butyrate treatment helped to control glucometabolic parameters and reduce markers of oxidative stress researchgate.net. Furthermore, butyrate has been shown in other animal models to improve cardiometabolic abnormalities induced by a high-fat diet, including hyperlipidemia and glucose dysmetabolism, and to protect cardiac tissue architecture nih.gov. Animal studies have consistently shown that butyrate supplementation can have beneficial effects on body weight control, inflammation, and insulin resistance nih.govresearchgate.net.

Effect of Butyrate on Lithium-Induced Cardiometabolic Markers in Rats researchgate.net
ParameterEffect of Lithium TreatmentEffect of Butyrate Co-administration
Fasting Blood Sugar (FBS)IncreasedAttenuated Increase
Plasma InsulinIncreasedAttenuated Increase
Nitric Oxide (NO)ReducedElevated
eNOSReducedElevated
Oxidative Stress Markers (GPx, CAT, SOD, MDA)IncreasedAttenuated Increase

Glucometabolic Control

In preclinical animal models, the butyrate component of this compound has demonstrated a therapeutic capacity to ameliorate cardiometabolic disorders through the regulation of glucose metabolism. researchgate.net Research in male Wistar rats with lithium-induced cardiometabolic issues showed that administration of sodium butyrate could counteract the effects of lithium. researchgate.net

Specifically, lithium was found to significantly increase fasting blood sugar (FBS) and plasma insulin levels. researchgate.net However, treatment with butyrate attenuated these increases, suggesting a beneficial role in glucometabolic control. researchgate.net These findings indicate that butyrate can mitigate some of the negative metabolic consequences induced by lithium, pointing towards a potential for this compound to possess a more balanced metabolic profile. researchgate.net The studies highlight butyrate's ability to positively influence glucose homeostasis and insulin resistance, which are critical aspects of metabolic health. nih.govresearchgate.net

Table 1: Effects of Lithium and Butyrate on Glucometabolic Parameters in Wistar Rats

Treatment Group Fasting Blood Sugar (FBS) Plasma Insulin
Control Baseline Baseline
Lithium Only Significantly Increased researchgate.net Significantly Increased researchgate.net
Butyrate after Lithium Attenuated Increase researchgate.net Attenuated Increase researchgate.net

Regulation of Energy Metabolism

Butyrate is recognized as a key mediator in the regulation of whole-body energy homeostasis. nih.gov It functions as a primary energy source for colonocytes, where it undergoes β-oxidation to generate ATP. nih.gov This process is crucial for maintaining energy balance within the intestinal epithelium. nih.gov In germ-free animal models, colonocytes exist in an energy-deprived state, which can be rescued by the administration of butyrate. nih.gov Butyrate restores mitochondrial respiration and prevents autophagy, acting as a direct energy source. nih.gov

Modulation of Liver Homeostasis and Inflammatory Mediators in Liver

Butyrate exerts significant effects on liver homeostasis, particularly in the context of inflammation and metabolic liver diseases like alcoholic fatty liver disease (AFLD). nih.govnih.gov In animal models of AFLD, butyrate administration has been shown to ameliorate pathological damage and reduce inflammation. nih.govnih.gov It achieves this by decreasing levels of lipopolysaccharide (LPS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in the liver. nih.gov

One of the key mechanisms is the enhancement of the intestinal barrier, which reduces the translocation of endotoxins like LPS into the portal circulation, thereby lessening the inflammatory burden on the liver. nih.govmdpi.com Butyrate also directly modulates inflammatory pathways within the liver. It has been observed to suppress the LPS-TLR4-NF-κB signaling axis and inhibit the activation of the NLRP3 inflammasome. nih.gov In models of alcoholic liver disease, butyrate was found to regulate macrophage polarization, restoring a balanced immune response and reducing the expression of histone deacetylase-1 (HDAC1) and miR-155, both of which are involved in inflammatory processes. nih.gov

Role in Obesity Models: Energy Expenditure, Mitochondrial Function, Lipolysis, Fatty Acid β-oxidation

In animal models of high-fat diet-induced obesity, butyrate has demonstrated anti-obesity effects through multiple mechanisms related to energy metabolism. nih.govnih.gov

Mitochondrial Function: Butyrate enhances mitochondrial function in various tissues. nih.gov It stimulates mitochondrial oxidative phosphorylation in white adipose tissue and can increase the number of mitochondria in skeletal muscle. nih.govnih.gov By improving mitochondrial efficiency and the capacity to use fat as a fuel source, butyrate helps reduce lipid accumulation. nih.gov

Lipolysis: Butyrate stimulates adipose lipolysis, the process of breaking down stored triglycerides into free fatty acids. nih.govnih.gov It upregulates the phosphorylation of key lipases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.gov This effect is associated with the activation of the β3-adrenergic receptor (ARβ3) pathway in white adipose tissue. nih.gov

Fatty Acid β-oxidation: An increase in energy expenditure is linked to a rise in fatty acid oxidation (FAO). nih.gov Studies have shown that butyrate treatment reduces the respiratory exchange ratio, indicating a metabolic shift towards increased utilization of fatty acids for energy. nih.gov This enhancement of FAO helps to reduce fat accumulation and improve obesity-related metabolic parameters. nih.gov

Cellular Differentiation and Development

Modulation of Trophoblast Differentiation

Preclinical research using rhesus monkey trophoblasts has revealed differential effects of butyrate and lithium on trophoblast differentiation, a critical process for placental development. plos.orgnih.gov In these studies, sodium butyrate and lithium chloride were used to investigate the distinct roles of the butyrate anion and the lithium cation. plos.org

Butyrate was found to promote the differentiation of trophoblasts along the villous pathway, which leads to the formation of multinucleated syncytiotrophoblasts. plos.orgnih.gov This was accompanied by the nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway. plos.org Conversely, lithium chloride, which also causes nuclear accumulation of β-catenin by inhibiting GSK3, did not induce syncytiotrophoblast formation. plos.orgnih.gov Instead, lithium promoted differentiation towards an extravillous trophoblast pathway, resulting in mononucleated, spindle-shaped cells. plos.orgnih.gov

These findings suggest that while activation of the Wnt/β-catenin pathway is involved in both differentiation pathways, other factors modulated by butyrate and lithium determine the specific cell fate. plos.orgnih.gov

Induction of Syncytiotrophoblast Formation

The formation of the syncytiotrophoblast, a continuous, multinucleated cell layer, is essential for placental function. In vitro studies have shown that butyrate is a potent inducer of syncytiotrophoblast formation. plos.orgnih.gov Treatment of rhesus monkey trophoblasts with sodium butyrate increased the fusion of cells to form these multinucleated structures. plos.orgnih.gov This effect was associated with an increased expression of EnvV2 and galectin-1, two factors thought to be involved in the cell fusion process. plos.org

In stark contrast, lithium chloride failed to induce the formation of multinucleated syncytiotrophoblast, despite activating parts of the same signaling pathway (Wnt/β-catenin). plos.orgnih.gov This highlights a specific role for the butyrate molecule in promoting the fusogenic pathway of trophoblast differentiation, a role not shared by the lithium ion. plos.org The differential ability of sodium butyrate and lithium chloride to induce syncytiotrophoblast formation provides a valuable in vitro tool for studying the distinct mechanisms that regulate trophoblast cell fate. plos.org

Table 2: Differential Effects of Butyrate and Lithium on Trophoblast Differentiation

Parameter Effect of Sodium Butyrate Effect of Lithium Chloride
Nuclear β-catenin Accumulation Increased plos.org Increased plos.org
Syncytiotrophoblast Formation Increased plos.orgnih.gov Not Observed plos.orgnih.govnih.gov
Cell Morphology Multinucleated Syncytia plos.org Mononucleated, Spindle-shaped Cells nih.gov
Differentiation Pathway Villous Pathway plos.org Extravillous Pathway plos.org

Induction of Extravillous Trophoblast Differentiation

Trophoblast differentiation is a critical process for a successful pregnancy, and abnormal differentiation can lead to complications such as preeclampsia and early pregnancy loss. nih.govnih.gov During the initial stages of placental development, cytotrophoblasts differentiate along two main pathways: the villous pathway, which results in the formation of multinucleated syncytiotrophoblasts, and the extravillous pathway, which gives rise to invasive extravillous cytotrophoblasts. nih.govplos.org These extravillous trophoblasts play a crucial role in invading the decidua and remodeling the uterine spiral arteries. nih.govnih.gov

In vitro studies using rhesus monkey trophoblasts have shown that while sodium butyrate primarily induces the formation of syncytiotrophoblasts, lithium chloride, another activator of the Wnt/β-catenin signaling pathway, promotes differentiation towards an extravillous trophoblast phenotype. nih.govplos.org When trophoblasts were treated with lithium chloride, they did not fuse to form syncytiotrophoblasts but instead differentiated into mononucleated, spindle-shaped cells that exhibited molecular and behavioral characteristics of endovascular trophoblasts. nih.govplos.org This was accompanied by the nuclear accumulation of β-catenin, a key event in Wnt pathway activation. nih.govplos.org However, another specific inhibitor of GSK3, CHIR99021, did not produce the same effect, suggesting that other factors beyond Wnt/β-catenin activation are involved in determining the specific cell fate. nih.govplos.org These findings indicate a potential role for lithium in guiding trophoblast differentiation towards the invasive extravillous lineage, a process essential for proper placental implantation and function. plos.org

Table 1: Differential Effects of Butyrate Salts on Trophoblast Differentiation

Compound Effect on Trophoblast Differentiation Key Molecular Changes
Sodium Butyrate Induces syncytiotrophoblast formation (villous pathway) nih.govplos.org Nuclear accumulation of β-catenin, increased expression of EnvV2 and galectin-1 nih.govplos.org

| Lithium Chloride | Induces extravillous trophoblast differentiation nih.govplos.org | Nuclear accumulation of β-catenin, cells become mononucleated and spindle-shaped nih.govplos.org |

Effects on Neural Cell Development

Lithium has been observed to influence the development of neural cells, specifically by promoting the proliferation and differentiation of neural progenitors. nih.govresearchgate.net In vitro studies using cultured rat brain neurons, including cerebellar granule cells and cerebral cortical cultures, have demonstrated that lithium increases the incorporation of bromodeoxyuridine (BrdU), indicating enhanced DNA replication and cell proliferation. nih.gov A significant portion of these proliferating cells were identified as neuroblasts, as they co-localized with the marker nestin. nih.gov

Furthermore, lithium appears to selectively encourage differentiation towards a neuronal lineage. researchgate.net In cultures of rat hippocampal neural progenitor cells, lithium chloride was found to increase the number of cells that differentiated into neurons, specifically those positive for the class III β-tubulin marker (TuJ1). researchgate.net This effect was also associated with an increase in a specific neuronal subtype, the calbindin(D28k)-positive cells, and involved the activation of the extracellular signal-regulated kinase (ERK) and cyclic AMP response element-binding protein (CREB) signaling pathways. researchgate.net This suggests that lithium can facilitate the generation of new neurons from progenitor cells, which may be relevant to its broader neurological effects. nih.govresearchgate.net

Gut Microbiota Modulation and Intestinal Homeostasis

The butyrate component of this compound plays a significant role in the gastrointestinal tract, where it is a key metabolite produced by the fermentation of dietary fibers by gut bacteria. nih.govnih.gov It is a crucial molecule for maintaining gut health through various mechanisms.

Promotion of Beneficial Gut Microbiota (e.g., Ruminococcaceae, Lachnospiraceae, Prevotella, Rikenellaceae, Lactobacillus, Bifidobacterium)

Butyrate contributes to a healthy gut microbial ecosystem. Studies have shown that butyrate supplementation can lead to an increase in beneficial bacteria. frontiersin.org For instance, research in lupus-prone mice demonstrated that butyrate treatment was associated with alterations in the gut microbiome, including an increase in beneficial bacteria and a decrease in bacteria that promote inflammation. frontiersin.org Furthermore, in vitro studies have shown that butyrate can enhance the adherence of beneficial bacteria like Lactobacillus acidophilus and Bifidobacterium longum to intestinal epithelial cells. plos.orgplos.org This increased adherence can, in turn, help to inhibit the adhesion of pathogenic bacteria such as Escherichia coli. plos.orgplos.org

Stimulation of Mucin Secretion and Bacterial Adherence Modulation

Butyrate plays a vital role in strengthening the gut's mucosal barrier, partly by stimulating the secretion of mucin. plos.orgnih.gov In vitro studies using human colorectal cell lines (LoVo and LS174T) have shown that butyrate treatment leads to a dose-dependent increase in mucin protein production. plos.org This increased mucin secretion enhances the mucosal layer, which serves as a physical barrier against luminal pathogens. nih.gov

This enhanced mucin layer also modulates bacterial adherence. plos.orgnih.gov By increasing mucin production, butyrate promotes the adhesion of beneficial probiotic bacteria, such as Lactobacillus and Bifidobacterium species, to the intestinal lining. researchgate.net This, in turn, competitively inhibits the adherence of pathogenic bacteria. nih.gov The signaling mechanisms underlying this effect appear to involve the mitogen-activated protein kinase (MAPK) pathways. nih.gov

Table 2: Effects of Butyrate on Mucin Production and Bacterial Adherence in Colorectal Cells

Cell Line Butyrate Effect Outcome Signaling Pathway Implicated
LoVo Induced mucin secretion plos.orgplos.org Increased adherence of Lactobacillus acidophilus and Bifidobacterium longum; Inhibited Escherichia coli adhesion plos.orgplos.org MAPK signaling pathway (Cdc42-PAK) plos.orgnih.gov

| LS174T | Increased mucin protein content; Increased transcription of MUC3, MUC4, and MUC12 researchgate.net | Elevated adherence of probiotics; Reduced adherent ability of E. coli researchgate.net | MAPK signaling pathway researchgate.net |

Role in Colonic Epithelial Cell Homeostasis

Butyrate is a primary energy source for colonic epithelial cells (colonocytes), providing up to 70-80% of their energy requirements through β-oxidation. nih.govnih.govrug.nl This metabolic function is crucial for maintaining the health and integrity of the colonic lining. nih.govrug.nl The metabolism of butyrate by colonocytes also consumes oxygen, which helps to maintain a state of hypoxia at the epithelial surface. nih.govrug.nl This low-oxygen environment is essential for stabilizing the anaerobic conditions in the gut lumen, which favors the growth of beneficial anaerobic bacteria. nih.govrug.nl

Butyrate also exhibits what is known as the "butyrate paradox," where it has contradictory effects on cell proliferation depending on the cell's differentiation state. nih.gov In healthy, differentiated colonocytes, it serves as an energy source, while in undifferentiated or neoplastic cells, it can inhibit proliferation and induce apoptosis, thereby playing a protective role. nih.gov This regulation of cell cycle progression is a key aspect of its role in maintaining colonic epithelial homeostasis. nih.gov

Mechanistic Overlaps and Synergistic Interactions in Preclinical Models

Synergistic Neuroprotective Effects with Other HDAC Inhibitors

Preclinical studies have consistently demonstrated that the combination of lithium with various HDAC inhibitors results in synergistic neuroprotective effects, a phenomenon highly relevant to the potential action of lithium butyrate (B1204436). This synergy is primarily attributed to the dual inhibition of two key regulatory enzymes: GSK-3 by lithium and HDACs by compounds such as valproate, phenylbutyrate, and trichostatin A.

Research in cerebellar granule cells has shown that while sub-effective doses of lithium or the HDAC inhibitor valproic acid (VPA) alone offer minimal protection against glutamate-induced excitotoxicity, their co-administration leads to a potent, synergistic neuroprotective effect. nih.govoncotarget.comresearchgate.netnih.gov This enhanced neuronal survival is linked to the potentiation of GSK-3 inhibition. The combination of lithium and VPA leads to increased serine phosphorylation of both GSK-3α and GSK-3β isoforms, which is a marker of their inhibition. nih.govoncotarget.comresearchgate.netnih.gov This synergistic inhibition of GSK-3 activity appears to be a central mechanism for the observed neuroprotection.

Similar synergistic neuroprotection has been observed when lithium is combined with other HDAC inhibitors, including phenylbutyrate, sodium butyrate, and trichostatin A. nih.govoncotarget.comresearchgate.net The convergence of these two distinct inhibitory actions—GSK-3 and HDAC inhibition—on downstream signaling pathways, such as the β-catenin-dependent transcriptional pathway, is thought to amplify the cellular stress resilience and pro-survival signals. nih.govoncotarget.com

CombinationObserved Synergistic EffectKey Mechanistic FindingPreclinical ModelReference
Lithium + Valproate (VPA)Enhanced neuroprotection against glutamate (B1630785) excitotoxicityPotentiated inhibition of GSK-3α and GSK-3βCerebellar Granule Cells nih.govoncotarget.comresearchgate.net
Lithium + PhenylbutyrateSynergistic neuroprotectionPotentiation of β-catenin-dependent transcriptional activityNeuronal cell cultures nih.govoncotarget.comresearchgate.net
Lithium + Trichostatin A (TSA)Synergistic neuroprotectionCombined GSK-3 and HDAC inhibitionNeuronal cell cultures nih.govoncotarget.comresearchgate.net

Common Molecular Targets and Pathways Shared with Mood Stabilizers

The anticipated molecular actions of lithium butyrate align closely with the established mechanisms of widely used mood stabilizers like lithium and valproate. The convergence of lithium's and butyrate's effects on key signaling pathways, particularly the GSK-3 and Wnt/β-catenin pathways, underscores this mechanistic overlap.

Both lithium and valproate are known to modulate the Wnt signaling pathway, which is crucial for neuronal development, plasticity, and survival. physiology.orgnih.gov A primary mechanism for this is the inhibition of GSK-3β. Lithium directly inhibits GSK-3β, while valproate, through its HDAC inhibitory activity, can also lead to the inactivation of GSK-3. physiology.orgmdpi.comnih.gov The inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in neuroprotection and cell survival, such as Bcl-2. nih.govnih.gov

Furthermore, both lithium and valproate have been shown to activate neurotrophic signaling pathways, including the brain-derived neurotrophic factor (BDNF) pathway. researchgate.net Studies have demonstrated that both agents can increase the expression of BDNF, a key molecule in neuronal survival, synaptogenesis, and mood regulation. researchgate.netfrontiersin.org This effect is, at least in part, mediated by their respective inhibitory actions on GSK-3 and HDACs. frontiersin.org Given that this compound would inherently possess both of these inhibitory activities, it is expected to robustly engage these shared molecular pathways.

Molecular Target/PathwayEffect of LithiumEffect of Butyrate/Valproate (HDACi)Shared OutcomeRelevance to Mood StabilizationReference
GSK-3βDirect inhibitionIndirect inhibition (via increased Akt phosphorylation)Inactivation of GSK-3βCentral mechanism for mood stabilizers physiology.orgmdpi.com
Wnt/β-catenin SignalingActivation via GSK-3β inhibitionActivation via GSK-3β inhibitionIncreased β-catenin, transcription of pro-survival genesPromotes neurogenesis and cellular resilience physiology.orgnih.gov
Neurotrophin Signaling (e.g., BDNF)UpregulationUpregulationEnhanced neuronal survival and plasticityImplicated in the therapeutic action of antidepressants and mood stabilizers researchgate.netfrontiersin.org
Apoptosis RegulationUpregulation of anti-apoptotic Bcl-2Modulation of apoptotic pathwaysInhibition of apoptosisContributes to neuroprotection nih.gov

Future Directions in Academic Research

Elucidation of Specific Cellular Consequences of HDAC Inhibition in Different Brain Areas

Future research must prioritize a deeper understanding of how HDAC inhibition by butyrate (B1204436) translates into specific cellular changes within distinct brain regions. While it is known that HDAC inhibitors like sodium butyrate can stimulate neurogenesis in the adult brain, particularly after ischemic events, the precise region-specific consequences are still being mapped out. nih.gov Studies have shown that lithium, the cation in lithium butyrate, tends to accumulate in neurogenic areas such as the subventricular zone (SVZ), the hippocampal dentate gyrus (DG), and the olfactory bulb. nih.govnih.govresearchgate.net This localized accumulation suggests that the effects of this compound could be particularly pronounced in these zones, which are critical for brain plasticity and repair.

Following cerebral ischemia in rats, treatment with sodium butyrate was found to prevent the decrease of acetylated histone-H3 (AH3) in the DG, with much of this effect localized within neuronal cells. nih.gov Furthermore, the treatment stimulated the proliferation of cells in the SVZ, DG, striatum, and frontal cortex. nih.gov Future investigations should employ high-resolution imaging and molecular profiling techniques to dissect the cell-type-specific responses (e.g., in neurons, astrocytes, microglia) within these and other brain regions. A key question is how HDAC inhibition by butyrate alters the gene expression profiles of these different cell populations to promote neurogenesis and neuroprotection. nih.govnih.gov

Table 1: Brain Regions of Interest for Future this compound Research

Brain Region Known Association with Lithium/Butyrate Key Research Question Supporting Evidence
Hippocampus (Dentate Gyrus) High lithium accumulation; Butyrate prevents loss of histone acetylation post-ischemia; Site of adult neurogenesis. nih.govnih.govresearchgate.net How does this compound modulate the differentiation of neural stem cells into mature neurons in the DG? nih.govnih.govnih.gov
Subventricular Zone (SVZ) High lithium accumulation; Butyrate stimulates cell proliferation post-ischemia. nih.govnih.govresearchgate.net What are the signaling pathways activated by this compound that govern the proliferation and migration of neuroblasts from the SVZ? nih.gov
Striatum & Frontal Cortex Butyrate stimulates cell proliferation post-ischemia. nih.gov Does this compound protect existing neurons or promote the replacement of lost neurons in these non-neurogenic regions following injury? nih.gov

| Olfactory Bulb | High lithium accumulation. nih.govresearchgate.net | What is the functional significance of high lithium concentration in this region, and how does butyrate's HDAC inhibition affect its function? | nih.govnih.govresearchgate.net |

Further Exploration of Epigenetic Mechanisms (e.g., Acetylated H3/H4 Levels)

The primary mechanism attributed to butyrate is the inhibition of HDACs, which leads to the hyperacetylation of histone proteins, particularly H3 and H4. researchgate.netd-nb.info This change in histone acetylation neutralizes the positive charge of histone tails, relaxing the chromatin structure and generally making genes more accessible for transcription. nih.gov However, the epigenetic effects of butyrate are more complex than a simple global increase in gene expression.

Future research should focus on several nuanced aspects of this process:

Dynamic and Reversible Effects: Studies show that butyrate-induced increases in H3 and H4 acetylation are rapid and reversible, with levels returning to baseline shortly after the compound is removed. nih.govnih.gov The kinetics of acetylation and deacetylation on specific gene promoters need to be explored further to understand how transient changes can lead to long-term effects.

Proteoform Specificity: The acetylation of histone H4 is not random. Research indicates that specific proteoforms (single-molecule combinations of post-translational modifications) are targeted. For instance, H4 proteoforms already containing a modification like dimethylation at lysine (B10760008) 20 (K20me2) appear to be the preferred substrates for acetylation upon butyrate treatment. nih.gov This suggests a "histone code" where pre-existing modifications dictate subsequent ones, a concept that requires significant further investigation.

Paradoxical Deacetylation: Contrary to the expectation of global hyperacetylation, studies using ChIP-chip have revealed that butyrate treatment can lead to histone H3 and H4 deacetylation at the promoter regions of many genes, which correlates with their transcriptional down-regulation. nih.gov The mechanism behind this paradoxical effect is a critical area for future research, as it challenges the simplified model of HDAC inhibitors as universal gene activators.

Non-Histone Targets: HDACs act on non-histone proteins as well. The extent to which butyrate's effects are mediated by the acetylation of other proteins involved in gene transcription and cellular signaling is an important and underexplored area. researchgate.net

Deepening Understanding of Butyrate's Molecular Mechanisms in Specific NDDs

There is growing interest in butyrate as a potential therapeutic modulator for neurodevelopmental disorders (NDDs), including Autism Spectrum Disorder (ASD). medrxiv.orgmedrxiv.org Research has shown that children with some NDDs exhibit dysregulation in ribosomal and immune gene pathways, which can be reversed in vitro by butyrate treatment. medrxiv.org Animal models of ASD have demonstrated that sodium butyrate can alleviate behavioral deficits, such as social and repetitive behaviors, by altering the transcription of genes related to neuronal excitation and inhibition in the frontal cortex. researchgate.netuea.ac.ukresearchgate.net

Future research must move beyond these initial findings to build a more comprehensive molecular picture. Key areas of focus should include:

Mitochondrial Function: In cell lines derived from boys with ASD that exhibit mitochondrial dysfunction, butyrate has been shown to enhance mitochondrial function, particularly under conditions of oxidative stress. nih.gov The pathways through which butyrate supports mitochondrial bioenergetics in the context of specific NDD-related genetic backgrounds need to be elucidated.

HPA Axis Regulation: Clinical data suggests that children with ASD may have elevated cortisol levels, indicating hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis. asm.org In a rat model of ASD, this HPA hyperactivity was linked to decreased concentrations of butyrate and reduced histone acetylation at the promoter for corticotropin-releasing hormone receptor 2 (CRHR2). Sodium butyrate treatment normalized CRHR2 expression and corticosterone (B1669441) levels, suggesting a direct link between butyrate, epigenetics, and stress axis regulation that warrants deeper investigation. researchgate.netasm.org

Synaptic Plasticity: Chronic treatment with sodium butyrate has been shown to attenuate deficits in novel object recognition and prevent dendritic spine loss in the hippocampus in a mouse model of autism. medrxiv.org The specific genes and proteins whose expression is altered by butyrate to mediate these effects on synaptic structure and function are largely unknown.

Investigating the Complex Relationship between SCFAs and Immune Function

Butyrate and other SCFAs are potent modulators of the immune system, exerting effects on both innate and adaptive immunity. nih.govnih.gov The gut-brain axis is heavily influenced by this immune modulation, and a deeper understanding of these interactions is critical. frontiersin.orgbohrium.com Future research should aim to untangle the multifaceted roles of SCFAs in immunity.

Table 2: Butyrate's Influence on Immune Cells and Future Research Directions

Immune Cell Type Observed Effects of Butyrate Future Research Questions Supporting Evidence
T Cells Promotes differentiation of regulatory T cells (Tregs); Can support Th1 and Th17 development depending on context; Affects CD8+ T cell metabolism and memory. nih.govnih.govnih.gov What are the precise epigenetic changes (e.g., histone acetylation at the Foxp3 locus) that drive Treg differentiation in response to butyrate? ardigen.com nih.govnih.govnih.govardigen.com
Dendritic Cells (DCs) Inhibits maturation and T cell-stimulating capacity, inducing a more tolerogenic phenotype. nih.gov How does butyrate alter the antigen presentation machinery of DCs to promote immune tolerance versus activation? medrxiv.orgnih.gov
Macrophages Can inhibit pro-inflammatory M1 macrophages and stimulate anti-inflammatory M2 macrophages; Induces production of antimicrobial peptides. nih.govmdpi.com What are the signaling pathways (HDAC-dependent vs. GPR-dependent) that determine whether butyrate promotes a pro- or anti-inflammatory macrophage phenotype? nih.govmdpi.com
Mast Cells Inhibits degranulation and the secretion of pro-inflammatory cytokines, partly by reducing the expression of key signaling kinases. frontiersin.org How does butyrate selectively target super-enhancers and transcriptional networks in mast cells to control allergic inflammation? researchgate.net frontiersin.orgresearchgate.net

| B Cells | Modulates antibody responses, potentially inhibiting autoimmune responses through HDAC inhibition. nih.gov | What is the role of butyrate in modulating B cell class-switch recombination and the production of specific antibody isotypes like IgA and IgG? nih.govfrontiersin.org | nih.govfrontiersin.org |

A recurring theme is that many of butyrate's immunomodulatory effects are mediated through its function as an HDAC inhibitor. frontiersin.orgmdpi.com However, SCFAs also signal through G-protein coupled receptors (GPRs) like GPR43 and GPR109A. nih.gov A major challenge for future research is to differentiate the effects mediated by HDAC inhibition from those mediated by GPR signaling, and to understand how these pathways interact to produce a coordinated immune response.

Optimization of Experimental Models and in vitro Systems for Predictive Research

The translation of basic research findings into clinical applications depends heavily on the quality and predictive power of experimental models. While traditional 2D cell cultures and animal models have been invaluable, there is a clear need for more sophisticated systems to study the effects of compounds like this compound.

Future research should focus on developing and utilizing advanced models:

3D Organoids and Spheroids: Multicellular spheroids of cancer cells have been used to study butyrate's effects, revealing that the 3D structure can increase resistance to the compound, likely due to impaired accessibility. nih.gov Intestinal organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and cell composition of the gut epithelium, offer a much more physiologically relevant model. These can be used to study butyrate's effects on barrier function, cell differentiation, and nutrient transport.

Microfluidic "Gut-on-a-Chip" Models: These devices represent a significant leap forward, allowing for the co-culture of human intestinal epithelial cells with gut microbes under anaerobic conditions. mdpi.com Such models can simulate the gut-liver axis by connecting gut and liver cell chambers, providing a platform to study the complex interplay between microbial metabolism of fibers into butyrate, its absorption, and its subsequent effects on liver cells. mdpi.com These systems are ideal for investigating the gut-brain axis by integrating neuronal cells.

In Vitro Fermentation Models: To better understand how different dietary fibers (prebiotics) are converted to SCFAs, in vitro digestion and fecal fermentation models are essential. nih.govnih.gov These systems, which use fecal inocula from human donors, can predict the amount and ratio of SCFAs produced from various substrates and can be combined with machine learning to predict SCFA production based on an individual's microbiome composition. nih.gov

Metabolite Mimicry: An innovative research direction involves creating and testing structural mimics of butyrate to identify compounds with enhanced potency or more desirable pharmacological properties. For example, research has shown that 4-mercapto butyrate (MBA) can stabilize the transcription factor HIF-1α more potently and for a longer duration than butyrate itself, suggesting it could be a more effective agent for conditions where HIF-1α stabilization is beneficial. nih.gov This strategy of metabolite mimicry could be a powerful tool for drug discovery.

By advancing these experimental models, researchers can generate more reliable and translatable data, accelerating the journey of compounds like this compound from the laboratory to potential clinical use.

Q & A

Q. What experimental models are appropriate for initial studies on lithium butyrate’s cellular effects?

Answer: Primary cell cultures (e.g., rhesus monkey trophoblast cells) are suitable for observing morphological changes (e.g., spindle-cell formation) and adhesion molecule expression via Western blotting . For reproducible results, maintain standardized culture conditions (e.g., 20 mM lithium chloride, 7-day incubation) and include controls treated with sodium chloride to isolate lithium-specific effects .

Q. Which analytical methods are recommended for quantifying this compound in biological systems?

Answer: Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time detection of butyrate derivatives (e.g., ethyl butyrate) at sub-second intervals. Optimize integration times (e.g., 0.125–1 second) to resolve breath-by-breath metabolic release patterns . Calibrate using reference standards (e.g., acetone for co-elution studies) to minimize signal interference .

Q. How can researchers assess this compound’s enzymatic activity in vitro?

Answer: Use gelatin zymography to measure matrix metalloproteinase (MMP) activity (e.g., MMP-9 and MMP-2) in cell supernatants. Normalize band intensities (via densitometry) to controls and validate with proliferation assays (e.g., cell counting after 7-day lithium exposure) to distinguish enzymatic effects from cytotoxicity .

Q. What protocols ensure reproducibility in this compound synthesis?

Answer: Follow precipitation-based methods optimized for lithium salts, adjusting pH to enhance solubility. For example, lithium hydroxide can be reacted with butyric acid under controlled conditions. Document reagent sources, purity grades, and purification steps (e.g., diethyl ether recrystallization) to align with industrial brine extraction principles .

Q. How should researchers handle contradictory data on this compound’s anti-inflammatory effects?

Answer: Conduct dose-response studies to identify concentration-dependent outcomes (e.g., TNFα modulation). Compare results across multiple assays (e.g., Western blot, ELISA) and contextualize findings with prior literature on lithium’s dual roles in pro- and anti-inflammatory pathways .

Advanced Research Questions

Q. How can experimental design address conflicting findings on this compound’s role in TNFα signaling?

Answer: Use CRISPR-edited cell lines to knockout TNFα or its receptors, isolating this compound’s direct effects. Pair this with transcriptomic profiling (e.g., RNA-seq) to identify off-target pathways. Contrast results with lithium chloride and GSK-3 inhibitors (e.g., CHIR99021) to dissect kinase-dependent mechanisms .

Q. What statistical approaches resolve variability in this compound’s cell invasion assays?

Answer: Apply mixed-effects models to account for batch variations (e.g., cell passage number, serum lot). Use ≥4 biological replicates and report standard errors (SEM) for invasion metrics. Validate with alternative methods like transwell migration assays to confirm phenotype specificity .

Q. How do researchers optimize this compound’s bioavailability in pharmacokinetic studies?

Answer: Employ physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like logP, plasma protein binding, and tissue distribution. Validate with in vivo sampling (e.g., microdialysis in rodent models) and compare to ethyl butyrate’s breath excretion kinetics .

Q. What strategies mitigate confounding factors in this compound’s neuroprotective studies?

Answer: Control for lithium’s endogenous interactions (e.g., sodium transporters, magnesium displacement) using isotopically labeled this compound (e.g., ⁶Li) for precise tracking. Pair with electrophysiology to correlate biochemical effects with neuronal activity .

Q. How can multi-omics integration clarify this compound’s epigenetic mechanisms?

Answer: Combine ChIP-seq (for histone acetylation marks) with metabolomics (e.g., LC-MS for butyrate levels) in HDAC-inhibited models. Use pathway enrichment analysis to link chromatin remodeling to metabolic shifts, ensuring computational reproducibility via Dockerized workflows .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., siRNA knockdown alongside pharmacological inhibition) .
  • Replication Guidelines: Adhere to Beilstein Journal standards: detail synthesis protocols in main text, deposit raw data in repositories like Zenodo, and cite prior methods verbatim .
  • Literature Synthesis: Use PICOT frameworks to structure hypotheses (e.g., “In X model, how does Y dose of this compound affect Z outcome versus control?”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.